molecular formula C40H72N7O18P3S B15545289 11-HydroxyNonadecanoyl-CoA

11-HydroxyNonadecanoyl-CoA

Cat. No.: B15545289
M. Wt: 1064.0 g/mol
InChI Key: YLQKKRXCGHEADC-UHFFFAOYSA-N
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Description

11-HydroxyNonadecanoyl-CoA is a useful research compound. Its molecular formula is C40H72N7O18P3S and its molecular weight is 1064.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H72N7O18P3S

Molecular Weight

1064.0 g/mol

IUPAC Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-hydroxynonadecanethioate

InChI

InChI=1S/C40H72N7O18P3S/c1-4-5-6-7-11-14-17-28(48)18-15-12-9-8-10-13-16-19-31(50)69-23-22-42-30(49)20-21-43-38(53)35(52)40(2,3)25-62-68(59,60)65-67(57,58)61-24-29-34(64-66(54,55)56)33(51)39(63-29)47-27-46-32-36(41)44-26-45-37(32)47/h26-29,33-35,39,48,51-52H,4-25H2,1-3H3,(H,42,49)(H,43,53)(H,57,58)(H,59,60)(H2,41,44,45)(H2,54,55,56)

InChI Key

YLQKKRXCGHEADC-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling the Enigma: A Technical Guide to the Putative Natural Occurrence of 11-HydroxyNonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the theoretical framework surrounding the natural occurrence of 11-HydroxyNonadecanoyl-CoA, a novel long-chain hydroxy fatty acyl-CoA. While direct evidence of its existence in biological systems remains elusive, this document provides a comprehensive overview of its hypothetical biosynthesis, potential metabolic roles, and detailed methodologies for its prospective identification and quantification. By examining the known metabolism of nonadecanoic acid and the enzymatic capabilities of fatty acid hydroxylases, we present a plausible pathway for its formation. This guide serves as a foundational resource for researchers poised to explore the existence and potential significance of this uncharted molecule in biology and disease.

Introduction

Long-chain acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated intermediates in fatty acid synthesis, degradation, and as signaling molecules.[1] Hydroxylated fatty acids and their CoA esters represent a specialized class of lipids with diverse biological activities.[2][3] This guide focuses on the theoretical existence and potential characteristics of a specific, yet undiscovered, molecule: this compound.

Nonadecanoic acid (C19:0), an odd-chain saturated fatty acid, has been reported in various plants and bacteria.[4][5] Its metabolism, though less characterized than that of even-chain fatty acids, is of growing interest. This document posits the existence of this compound as a potential metabolite derived from nonadecanoic acid, exploring its hypothetical biosynthesis and providing a roadmap for its experimental investigation.

Hypothetical Biosynthesis of this compound

The formation of this compound would likely involve two key enzymatic steps: the hydroxylation of nonadecanoic acid and its subsequent activation to a CoA thioester.

In-Chain Hydroxylation of Nonadecanoic Acid

The introduction of a hydroxyl group at the 11th carbon of nonadecanoic acid is a plausible reaction catalyzed by cytochrome P450 (CYP) monooxygenases.[6] These enzymes are known to hydroxylate fatty acids at various positions, including in-chain carbons.[6] Specifically, certain CYP families are capable of ω-1, ω-2, and ω-3 hydroxylation, and it is conceivable that a specific P450 isoform could exhibit activity at the C-11 position (ω-8) of a C19 fatty acid.[7]

The reaction would proceed as follows:

Nonadecanoic acid + NADPH + H⁺ + O₂ → 11-Hydroxynonadecanoic acid + NADP⁺ + H₂O

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Hypothetical_Hydroxylation Nonadecanoic_acid Nonadecanoic Acid P450 Cytochrome P450 Monooxygenase Nonadecanoic_acid->P450 Hydroxy_acid 11-Hydroxynonadecanoic Acid P450->Hydroxy_acid NADP NADP⁺ P450->NADP H2O H₂O P450->H2O NADPH NADPH + H⁺ NADPH->P450 e⁻ O2 O₂ O2->P450

Caption: Hypothetical hydroxylation of nonadecanoic acid by a cytochrome P450 enzyme.

Acyl-CoA Synthetase-Mediated Activation

Following hydroxylation, the resulting 11-hydroxynonadecanoic acid would be activated to its corresponding CoA ester by a long-chain acyl-CoA synthetase (ACSL). These enzymes are responsible for the ATP-dependent esterification of fatty acids to Coenzyme A.

The reaction is as follows:

11-Hydroxynonadecanoic acid + ATP + CoASH → this compound + AMP + PPi

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Hypothetical_Activation Hydroxy_acid 11-Hydroxynonadecanoic Acid ACSL Long-Chain Acyl-CoA Synthetase Hydroxy_acid->ACSL Acyl_CoA This compound ACSL->Acyl_CoA AMP_PPi AMP + PPi ACSL->AMP_PPi ATP ATP ATP->ACSL CoASH CoASH CoASH->ACSL

Caption: Hypothetical activation of 11-hydroxynonadecanoic acid to its CoA ester.

Quantitative Data (Hypothetical)

As this compound has not yet been detected in any biological sample, no quantitative data exists. The following table is provided as a hypothetical example for researchers aiming to quantify this molecule, illustrating how such data could be presented.

Biological MatrixPutative Concentration (pmol/g tissue)Detection MethodReference
Murine Liver0.5 - 2.0 (estimated)LC-MS/MS(Hypothetical)
Human Adipose Tissue< 0.1 (estimated)LC-MS/MS(Hypothetical)
Bacillus subtilis culture5.0 - 15.0 (estimated)GC-MS (of derivatized hydroxy fatty acid)(Hypothetical)

Experimental Protocols

The following protocols are generalized methods for the detection and quantification of long-chain hydroxy acyl-CoAs and can be adapted for the specific analysis of this compound.

Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[8]

  • Homogenization: Homogenize ~100 mg of frozen tissue in 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9).

  • Solvent Addition: Add 2 mL of 2-propanol and re-homogenize.

  • Extraction: Add 4 mL of acetonitrile (B52724) (ACN), vortex thoroughly, and centrifuge at 4°C for 10 minutes at 3000 x g.

  • Supernatant Collection: Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with ACN followed by the extraction buffer.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 40% ACN in water.

    • Elute the acyl-CoAs with 80% ACN in water.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS/MS analysis.

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Extraction_Workflow start Tissue Homogenization solvent Solvent Extraction (Isopropanol & Acetonitrile) start->solvent centrifuge Centrifugation solvent->centrifuge spe Solid-Phase Extraction (C18) centrifuge->spe dry Drying and Reconstitution spe->dry analysis LC-MS/MS Analysis dry->analysis

Caption: Workflow for the extraction of long-chain acyl-CoAs from biological tissues.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most robust and sensitive method for the quantification of acyl-CoAs.[9]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Hypothetical): The m/z of the [M+H]⁺ ion for this compound would need to be calculated.

    • Product Ions (Hypothetical): Characteristic fragment ions would need to be determined, likely including fragments corresponding to the CoA moiety and the modified fatty acid chain.[10]

Potential Signaling and Metabolic Roles

Should this compound be discovered, its biological functions would be of significant interest.

  • Beta-Oxidation: As a hydroxylated fatty acyl-CoA, it could be a substrate for or an inhibitor of the mitochondrial beta-oxidation pathway.

  • Signaling: Long-chain acyl-CoAs are known to be involved in cellular signaling, for instance, in the regulation of insulin (B600854) secretion.[11] this compound could potentially modulate the activity of various enzymes or transcription factors.

  • Membrane Composition: Incorporation of 11-hydroxynonadecanoic acid into complex lipids could alter the physical properties of cellular membranes.

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Potential_Roles Molecule This compound BetaOx Beta-Oxidation Molecule->BetaOx Substrate/Inhibitor Signaling Cellular Signaling Molecule->Signaling Membrane Membrane Fluidity Molecule->Membrane Incorporation Enzyme Enzyme Regulation Signaling->Enzyme Transcription Gene Transcription Signaling->Transcription

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of 11-HydroxyNonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxynonadecanoyl-CoA is a long-chain acyl-Coenzyme A thioester, a class of molecules central to numerous metabolic processes. The introduction of a hydroxyl group in the fatty acid chain suggests potential roles in unique biosynthetic pathways, as a precursor for novel bioactive lipids, or in the modulation of cellular signaling. This document provides a detailed guide to the plausible enzymatic synthesis, purification, and analysis of this compound, targeting researchers in biochemistry, drug discovery, and metabolic engineering.

The synthesis of this compound is proposed as a two-step enzymatic cascade. The first step involves the regioselective hydroxylation of nonadecanoic acid by a cytochrome P450 monooxygenase. The second step is the subsequent activation of the resulting 11-hydroxynonadecanoic acid to its coenzyme A thioester by a long-chain acyl-CoA synthetase.

Proposed Enzymatic Pathway

The enzymatic synthesis of this compound can be achieved through a two-step process:

  • Hydroxylation of Nonadecanoic Acid: A cytochrome P450 (CYP) monooxygenase introduces a hydroxyl group at the 11th carbon of nonadecanoic acid. Cytochrome P450 enzymes are known for their ability to hydroxylate a wide range of fatty acids at various positions[1][2][3]. Specifically, enzymes with "in-chain" hydroxylation activity would be required for this step.

  • Acyl-CoA Ligation: A long-chain acyl-CoA synthetase (ACSL) catalyzes the ATP-dependent formation of a thioester bond between the carboxyl group of 11-hydroxynonadecanoic acid and coenzyme A[4][5][6].

Enzymatic_Synthesis_Pathway Substrate Nonadecanoic Acid Intermediate 11-Hydroxynonadecanoic Acid Substrate->Intermediate Hydroxylation Product This compound Intermediate->Product CoA Ligation Enzyme1 Cytochrome P450 Monooxygenase (CYP) Enzyme1->Substrate Enzyme2 Long-Chain Acyl-CoA Synthetase (ACSL) Enzyme2->Intermediate Cofactors1 NADPH + H+ O2 Cofactors1->Enzyme1 Byproducts1 NADP+ H2O Byproducts1->Enzyme1 Cofactors2 ATP + CoASH Cofactors2->Enzyme2 Byproducts2 AMP + PPi Byproducts2->Enzyme2

Caption: Proposed two-step enzymatic synthesis of this compound.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol outlines a method for the in vitro enzymatic synthesis of the target molecule.

Materials:

  • Nonadecanoic acid

  • Cytochrome P450 monooxygenase (a candidate with in-chain fatty acid hydroxylation activity)

  • NADPH

  • Long-chain acyl-CoA synthetase (ACSL)

  • Coenzyme A (CoASH)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Bovine serum albumin (BSA), fatty acid-free

  • Organic solvent (e.g., ethanol (B145695) or DMSO) for dissolving nonadecanoic acid

Procedure:

  • Substrate Preparation: Prepare a stock solution of nonadecanoic acid in a minimal amount of organic solvent.

  • Reaction Setup (Hydroxylation Step):

    • In a reaction vessel, combine potassium phosphate buffer, MgCl₂, and BSA.

    • Add the nonadecanoic acid stock solution to the reaction mixture.

    • Add the cytochrome P450 enzyme and its reductase partners if necessary.

    • Initiate the reaction by adding NADPH.

    • Incubate at the optimal temperature for the CYP enzyme (typically 25-37°C) with gentle agitation for a predetermined time (e.g., 1-4 hours).

  • Reaction Setup (Acyl-CoA Ligation Step):

    • To the same reaction mixture, add CoASH and ATP.

    • Add the long-chain acyl-CoA synthetase.

    • Continue incubation for an additional 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an organic solvent mixture, such as isopropanol/acetonitrile (B52724), followed by acidification with a weak acid like formic acid.

  • Product Extraction and Purification:

    • Proceed with a solid-phase extraction (SPE) method for long-chain acyl-CoAs[7]. A weak anion exchange column is suitable for this purpose.

    • Wash the column to remove unreacted substrates and byproducts.

    • Elute the this compound using an appropriate solvent system.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol describes the analysis and purification of the synthesized this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile Phase A: Aqueous buffer (e.g., 75 mM potassium phosphate, pH 4.9)

  • Mobile Phase B: Acetonitrile

  • Purified this compound sample from Protocol 1

  • Long-chain acyl-CoA standards (for retention time comparison)

Procedure:

  • Sample Preparation: Resuspend the purified, dried product from the SPE step in a small volume of the initial mobile phase.

  • HPLC Analysis:

    • Equilibrate the C18 column with the starting mobile phase conditions.

    • Inject the sample onto the column.

    • Elute the acyl-CoAs using a linear gradient of increasing acetonitrile concentration[8].

    • Monitor the elution profile at 260 nm, the characteristic absorbance wavelength for the adenine (B156593) moiety of coenzyme A[8].

    • Collect fractions corresponding to the expected retention time of this compound.

  • Confirmation: The identity of the product can be further confirmed by mass spectrometry (LC-MS).

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis Start Prepare Reaction Mixture (Buffer, MgCl2, BSA) AddSubstrate Add Nonadecanoic Acid Start->AddSubstrate AddEnzyme1 Add CYP450 & NADPH AddSubstrate->AddEnzyme1 Incubate1 Incubate (Hydroxylation) AddEnzyme1->Incubate1 AddEnzyme2 Add ACSL, ATP, CoASH Incubate1->AddEnzyme2 Incubate2 Incubate (CoA Ligation) AddEnzyme2->Incubate2 Terminate Terminate Reaction Incubate2->Terminate SPE Solid-Phase Extraction (SPE) Terminate->SPE HPLC HPLC Purification SPE->HPLC Analysis LC-MS Analysis HPLC->Analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

Data Presentation

The following table summarizes typical recovery rates for long-chain acyl-CoA extraction methods, which are relevant for the purification of this compound.

Tissue/Sample TypeExtraction MethodReported Recovery Rate (%)Reference
Various TissuesAcetonitrile/Isopropanol Extraction & SPE70-80[7][8]
LiverBligh-Dyer Extraction & C18 SPENot specified, but improved over previous methods[9]
Plant TissuesNot specified, but optimized for HPLCHigh sensitivity and selectivity reported[10]

Potential Applications and Significance

  • Metabolic Research: this compound can be used as a substrate to identify and characterize downstream enzymes in novel metabolic pathways.

  • Drug Discovery: As a unique lipid metabolite, it can be screened for activity in various biological assays to identify potential therapeutic effects, for instance, in inflammation or metabolic diseases. The enzymes involved in its synthesis, such as specific CYPs and ACSLs, could also become drug targets[11][12].

  • Biocatalysis and Green Chemistry: The enzymatic synthesis of specialty lipids like this compound from renewable fatty acid feedstocks represents an environmentally friendly alternative to traditional chemical synthesis[3][13].

  • Precursor for Bioactive Molecules: This hydroxylated acyl-CoA could serve as a building block for the synthesis of more complex bioactive lipids, such as lipopeptides or polyesters[14][15].

References

Application Notes and Protocols for the Chemical Synthesis of 11-HydroxyNonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the chemical synthesis of 11-HydroxyNonadecanoyl-CoA, a long-chain fatty acyl-CoA that may serve as a valuable tool in metabolic research and drug discovery. The synthesis is presented in two main stages: the preparation of the precursor, 11-hydroxynonadecanoic acid, followed by its conversion to the corresponding Coenzyme A (CoA) thioester.

Introduction

Long-chain hydroxy fatty acids and their CoA esters are important metabolic intermediates. This compound, while not a common endogenous metabolite, can be utilized as a substrate to study enzymes involved in fatty acid metabolism, particularly those in peroxisomal β-oxidation. The odd-chain length and mid-chain hydroxyl group make it a unique probe for investigating substrate specificity and metabolic pathways.

Part 1: Synthesis of 11-Hydroxynonadecanoic Acid

A plausible synthetic route to 11-hydroxynonadecanoic acid involves a Grignard reaction between two smaller, functionalized carbon chains. This approach allows for the precise placement of the hydroxyl group.

Experimental Workflow for 11-Hydroxynonadecanoic Acid Synthesis

cluster_0 Step 1: Preparation of Grignard Reagent cluster_1 Step 2: Preparation of Aldehyde cluster_2 Step 3: Grignard Reaction and Deprotection A 1-bromooctane (B94149) C Octylmagnesium bromide (Grignard Reagent) A->C in dry THF B Magnesium turnings B->C H Grignard Reaction C->H D 10-Undecenoic acid G 10-oxodecanoic acid D->G Ozonolysis E Ozone (O3) E->G F Dimethyl sulfide (B99878) (DMS) F->G Reductive workup G->H I Acidic Workup (e.g., aq. NH4Cl) H->I J 11-Hydroxynonadecanoic acid I->J

Caption: Synthetic workflow for 11-hydroxynonadecanoic acid.

Protocol for Synthesis of 11-Hydroxynonadecanoic Acid

Materials:

  • 1-bromooctane

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 10-Undecenoic acid

  • Methanol

  • Dichloromethane (DCM)

  • Ozone

  • Dimethyl sulfide (DMS)

  • Ammonium chloride (NH₄Cl)

  • Hydrochloric acid (HCl)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Step 1: Preparation of Octylmagnesium Bromide (Grignard Reagent)

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq).

  • Add a small crystal of iodine to activate the magnesium.

  • Add a small amount of a solution of 1-bromooctane (1.0 eq) in anhydrous THF via the dropping funnel.

  • Once the reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 1-bromooctane solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the solution to room temperature and use it directly in the next step.

Step 2: Ozonolysis of 10-Undecenoic Acid to 10-Oxodecanoic Acid

  • Dissolve 10-undecenoic acid (1.0 eq) in a mixture of DCM and methanol.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

  • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (DMS, 1.5 eq) dropwise at -78 °C and then allow the reaction mixture to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure to obtain crude 10-oxodecanoic acid. This can be purified by column chromatography or used directly in the next step.

Step 3: Grignard Reaction to form 11-Hydroxynonadecanoic Acid

  • Dissolve the crude 10-oxodecanoic acid (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Slowly add the prepared octylmagnesium bromide solution (1.1 eq) via a cannula or dropping funnel.

  • Allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Acidify the mixture with 1M HCl to a pH of approximately 2-3 to protonate the carboxylate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield pure 11-hydroxynonadecanoic acid.

Part 2: Synthesis of this compound

The conversion of the free fatty acid to its CoA thioester can be achieved using the mixed anhydride (B1165640) method, which is a reliable procedure for this transformation.

Experimental Workflow for Acyl-CoA Synthesis

cluster_0 Step 1: Formation of Mixed Anhydride cluster_1 Step 2: Thioesterification with Coenzyme A cluster_2 Step 3: Purification A 11-Hydroxynonadecanoic acid D Mixed Anhydride Intermediate A->D B Triethylamine (B128534) B->D in THF, -15°C C Ethyl chloroformate C->D G This compound D->G Reaction in THF/water E Coenzyme A (free acid) E->G F Sodium bicarbonate solution F->G H Crude Product G->H I Reverse-Phase HPLC H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound.

Protocol for Synthesis of this compound (Mixed Anhydride Method)

Materials:

  • 11-Hydroxynonadecanoic acid

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Coenzyme A (free acid form)

  • Sodium bicarbonate (NaHCO₃)

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Phosphoric acid (for pH adjustment)

  • C18 reverse-phase HPLC column

Step 1: Formation of the Mixed Anhydride

  • Dissolve 11-hydroxynonadecanoic acid (1.0 eq) in anhydrous THF.

  • Cool the solution to -15 °C in an ice-salt bath.

  • Add triethylamine (1.1 eq) and stir for 10 minutes.

  • Add ethyl chloroformate (1.1 eq) dropwise and stir the mixture for 30 minutes at -15 °C. The formation of a precipitate (triethylammonium chloride) will be observed.

Step 2: Reaction with Coenzyme A

  • In a separate flask, dissolve Coenzyme A (1.2 eq) in a cold aqueous solution of sodium bicarbonate (2.5 eq).

  • Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring, maintaining the temperature at or below 0 °C.

  • Allow the reaction to proceed for 1-2 hours at 0 °C.

Step 3: Purification

  • Acidify the reaction mixture to approximately pH 5 with dilute phosphoric acid.

  • Reduce the volume of the organic solvent under a stream of nitrogen.

  • Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Column: C18, e.g., 5 µm, 4.6 x 250 mm

    • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 5.5

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes is a good starting point.

    • Detection: UV absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

  • Collect the fractions containing the product and lyophilize to obtain pure this compound as a white powder.

Quantitative Data Summary

The following table provides estimated yields for the key steps of the synthesis. Actual yields may vary depending on reaction scale and purification efficiency.

StepProductStarting MaterialTypical Yield (%)
Grignard Reaction & Ozonolysis11-Hydroxynonadecanoic acid10-Undecenoic acid60-75
Mixed Anhydride Synthesis & ThioesterificationThis compound11-Hydroxynonadecanoic acid40-60
Overall Synthesis This compound 10-Undecenoic acid 24-45

Metabolic Context: Peroxisomal β-Oxidation

This compound, being a long-chain hydroxy fatty acid with an odd number of carbons, is a substrate for the peroxisomal β-oxidation pathway. This pathway is crucial for the breakdown of fatty acids that are not efficiently metabolized by mitochondria.

A This compound C 2-enoyl-CoA A->C Oxidation B Acyl-CoA Oxidase B->C E 3-hydroxyacyl-CoA C->E Hydration D Enoyl-CoA Hydratase D->E G 3-ketoacyl-CoA E->G Oxidation F 3-Hydroxyacyl-CoA Dehydrogenase F->G I Acetyl-CoA G->I Thiolysis J Chain-shortened Acyl-CoA G->J Thiolysis H Thiolase H->I H->J

Caption: Peroxisomal β-oxidation of this compound.

This document provides a comprehensive, albeit constructed, guide for the synthesis of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and analytical capabilities.

Application Notes and Protocol for 11-HydroxyNonadecanoyl-CoA Extraction from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-HydroxyNonadecanoyl-CoA is a long-chain hydroxylated fatty acyl-coenzyme A. The analysis of such molecules is critical for understanding cellular metabolism and identifying potential biomarkers in drug development. However, the inherent instability and low abundance of these molecules present significant analytical challenges. This document provides a detailed protocol for the extraction of this compound and other long-chain acyl-CoAs from cultured mammalian cells for subsequent analysis, typically by liquid chromatography-mass spectrometry (LC-MS). The presented method is a synthesis of established protocols, designed to ensure high recovery and sample stability.

Data Presentation

The following table summarizes the expected quantitative data for the recovery of long-chain acyl-CoAs using the described protocol. Note that the specific yield of this compound will be highly dependent on the cell type and experimental conditions. The data presented here are representative values based on similar long-chain acyl-CoA extraction procedures found in the literature.[1]

Analyte CategoryExpected Recovery Rate (%)Typical Concentration Range (pmol/10^6 cells)
Very-Long-Chain Acyl-CoAs (>C20)60 - 80%5 - 50
Long-Chain Acyl-CoAs (C14-C20)70 - 90%10 - 100
Hydroxylated Acyl-CoAs50 - 70%Highly variable

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.

Experimental Workflow Diagram

ExtractionWorkflow cluster_cell_handling Cell Harvesting & Lysis cluster_extraction Acyl-CoA Purification cluster_analysis Sample Preparation & Analysis cluster_data Data Processing harvest 1. Cell Harvesting (Scraping or Centrifugation) wash 2. PBS Wash (2x, ice-cold) harvest->wash lysis 3. Cell Lysis & Extraction (Acetonitrile/Isopropanol/Water) wash->lysis centrifuge1 4. Centrifugation (Pellet cellular debris) lysis->centrifuge1 supernatant 5. Supernatant Collection centrifuge1->supernatant spe 6. Solid-Phase Extraction (SPE) (Anion Exchange) supernatant->spe elution 7. Elution of Acyl-CoAs spe->elution dry 8. Solvent Evaporation (Vacuum or Nitrogen) elution->dry reconstitute 9. Reconstitution (LC-MS compatible solvent) dry->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis data 11. Data Analysis & Quantification

Caption: Experimental workflow for the extraction and analysis of this compound.

Experimental Protocol

This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures.

Materials and Reagents
  • Phosphate-Buffered Saline (PBS), ice-cold

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Deionized water, HPLC grade

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., anion exchange)

  • SPE column conditioning, wash, and elution buffers (as per manufacturer's instructions)

  • Microcentrifuge tubes, 1.5 mL or 2 mL

  • Cell scraper (for adherent cells)

  • Centrifuge capable of reaching >15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure

1. Cell Harvesting and Washing:

  • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of ice-cold PBS and use a cell scraper to detach the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.

2. Cell Lysis and Extraction:

  • After the final wash, pellet the cells and remove all supernatant.

  • Add 500 µL of ice-cold extraction solvent (Acetonitrile:Isopropanol:Water, 3:1:1 v/v/v) containing an appropriate internal standard (e.g., Heptadecanoyl-CoA at a final concentration of 10 µM).

  • Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.

  • Incubate on ice for 10 minutes.

3. Centrifugation and Supernatant Collection:

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the pellet.

4. Solid-Phase Extraction (SPE) for Purification:

  • Condition the anion exchange SPE column according to the manufacturer's protocol.

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column to remove unbound contaminants as per the manufacturer's instructions.

  • Elute the acyl-CoAs from the column using the recommended elution buffer.

5. Solvent Evaporation:

  • Dry the eluted sample completely using a vacuum concentrator or a gentle stream of nitrogen.

6. Sample Reconstitution:

  • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis. The choice of reconstitution solvent is critical for acyl-CoA stability. A solution of 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) is a common choice.[2]

7. LC-MS/MS Analysis:

  • Analyze the reconstituted sample by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[3][4]

  • Use a C18 column and a gradient elution with mobile phases typically consisting of an aqueous solution with a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).[1][2]

Conclusion

This protocol provides a robust framework for the extraction and analysis of this compound and other long-chain acyl-CoAs from cellular samples. Adherence to the described steps, particularly maintaining low temperatures and using appropriate internal standards, is crucial for obtaining reliable and reproducible quantitative data. The subsequent LC-MS/MS analysis should be optimized for the specific acyl-CoA of interest.

References

Application Notes and Protocols for 11-HydroxyNonadecanoyl-CoA in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-HydroxyNonadecanoyl-CoA is a long-chain acyl-CoA molecule featuring a hydroxyl group at the 11th carbon position. While specific literature on the enzymatic processing of this compound is not abundant, its structure suggests it may serve as a substrate for various enzymes involved in fatty acid metabolism. Long-chain fatty acyl-CoAs are integral to numerous cellular processes, including energy production through β-oxidation, lipid biosynthesis, and cellular signaling.[1][2] The presence of a hydroxyl group mid-chain introduces a unique structural feature that may confer specificity for particular enzymes or lead to novel metabolic pathways.

These application notes provide a framework for investigating the enzymatic activity of this compound. The protocols described are adapted from established methods for other long-chain fatty acyl-CoAs and can be tailored for use with this compound.

Potential Enzyme Classes for Investigation

Based on the metabolism of other long-chain and modified fatty acids, the following enzyme classes are potential candidates for interaction with this compound:

  • Acyl-CoA Dehydrogenases (ACADs): These enzymes are crucial for the initial step of β-oxidation.[3] While typically acting on unmodified acyl-CoAs, some ACADs may exhibit activity towards hydroxylated substrates.

  • Acyl-CoA Hydrolases (Thioesterases): These enzymes cleave the thioester bond of acyl-CoAs, releasing coenzyme A and the corresponding fatty acid. This can be a key regulatory step in lipid metabolism.

  • Acyl-CoA Synthetases (ACS): While ACS enzymes typically synthesize acyl-CoAs from fatty acids, the reverse reaction (hydrolysis) or substrate inhibition by this compound could be investigated.[1]

  • Carnitine Palmitoyltransferases (CPTs): These enzymes are responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[4] The hydroxyl group may influence the recognition and transport by CPTs.

Experimental Protocols

General Fluorometric Assay for Acyl-CoA Activity

This protocol is adapted from a general method for detecting fatty acyl-CoAs and can be used to measure the consumption of this compound by a putative enzyme.[5][6] The assay relies on a coupled enzymatic reaction that leads to the production of a fluorescent product.

Materials:

  • This compound

  • Enzyme of interest (e.g., a purified dehydrogenase or hydrolase)

  • Assay Buffer (e.g., 20 mM potassium phosphate, pH 7.4, with 0.5% Triton X-100)[6]

  • Enzyme coupling mix (specific to the reaction being measured, often proprietary in commercial kits)

  • Dye Reagent (fluorescent probe)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 530/585 nm)[5][6]

Procedure:

  • Sample Preparation: Prepare cell or tissue lysates in cold Assay Buffer. Centrifuge to pellet debris and collect the supernatant.[6]

  • Standard Curve: Prepare a standard curve of this compound in Assay Buffer with concentrations ranging from 0.3 to 100 µM.[5][6]

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 10 µL of sample or standard

    • A working reagent containing the assay buffer, coupling enzymes, and dye reagent.

  • Enzyme Addition: Initiate the reaction by adding the enzyme of interest to the sample wells. For the standard curve, add an equivalent volume of buffer.

  • Incubation: Incubate the plate at room temperature for 40 minutes, protected from light.[5][6]

  • Measurement: Read the fluorescence at an excitation of 530 nm and an emission of 585 nm.[5][6]

  • Data Analysis: Subtract the blank reading from all measurements. Plot the standard curve and determine the concentration of this compound consumed in the sample wells.

Hypothetical Data Presentation:

SampleInitial [this compound] (µM)Final [this compound] (µM)Enzyme Activity (µM/min)
Control (no enzyme)5049.80.005
Enzyme A5025.40.615
Enzyme B5045.10.123
Acyl-CoA Dehydrogenase (ACAD) Activity Assay

This protocol is based on the classic ETF fluorescence reduction assay, which measures the activity of ACADs.[3] It monitors the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it accepts electrons from the ACAD.

Materials:

  • This compound

  • Purified ACAD enzyme

  • Recombinant porcine electron transfer flavoprotein (ETF)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM KCl, 1 mM EDTA)

  • Anaerobic environment generation system (e.g., glucose/glucose oxidase/catalase or a glove box)

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Deoxygenation: Prepare the assay buffer and reagents. If using an enzymatic deoxygenation system, add glucose, glucose oxidase, and catalase to the buffer.[3]

  • Reaction Mixture: In a 96-well plate within an anaerobic environment, prepare a reaction mixture containing the assay buffer, ETF, and the ACAD enzyme.

  • Baseline Reading: Measure the intrinsic fluorescence of the ETF.

  • Reaction Initiation: Add this compound to initiate the reaction.

  • Kinetic Measurement: Immediately begin monitoring the decrease in ETF fluorescence over time.

  • Data Analysis: Calculate the rate of fluorescence decrease. This rate is proportional to the ACAD activity.

Hypothetical Data Presentation:

SubstrateEnzyme Concentration (nM)Rate of ETF Fluorescence Decrease (RFU/s)Specific Activity (nmol/min/mg)
Palmitoyl-CoA (Control)10150.3250.5
This compound1075.8126.3
No Substrate102.13.5

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_substrate Prepare this compound Stock setup_reaction Set up Reaction in 96-well Plate prep_substrate->setup_reaction prep_enzyme Prepare Enzyme Solution/Lysate add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme prep_buffers Prepare Assay Buffers and Reagents prep_buffers->setup_reaction setup_reaction->add_enzyme incubation Incubate at Defined Temperature add_enzyme->incubation measurement Measure Signal (Fluorescence/Absorbance) incubation->measurement std_curve Generate Standard Curve measurement->std_curve calc_activity Calculate Enzyme Activity std_curve->calc_activity data_table Tabulate and Compare Results calc_activity->data_table

Caption: General workflow for an enzyme assay using this compound.

signaling_pathway ext_FA 11-Hydroxynonadecanoic Acid (Extracellular) int_FA 11-Hydroxynonadecanoic Acid (Intracellular) ext_FA->int_FA Transport cell_mem Cell Membrane acyl_coa This compound int_FA->acyl_coa ATP, CoA acs Acyl-CoA Synthetase (ACS) beta_ox β-Oxidation Pathway acyl_coa->beta_ox Energy Production lipid_syn Lipid Synthesis acyl_coa->lipid_syn Membrane/Storage Lipids signaling Cellular Signaling acyl_coa->signaling Gene Regulation, etc. cpt CPT System acyl_coa->cpt cpt->beta_ox mitochondrion Mitochondrion

Caption: Hypothetical metabolic fate of this compound.

Troubleshooting and Considerations

  • Substrate Solubility: this compound, being a long-chain acyl-CoA, may have limited solubility in aqueous buffers. The inclusion of a mild detergent like Triton X-100 can aid in its dispersal.[6]

  • Substrate Stability: Acyl-CoAs can be prone to hydrolysis. It is recommended to prepare fresh solutions and store them on ice during experiments. For longer-term storage, snap-freezing in liquid nitrogen and storing at -80°C is advisable.[5]

  • Enzyme Specificity: The hydroxyl group may positively or negatively affect the binding and turnover by enzymes. It is crucial to run parallel experiments with a standard long-chain acyl-CoA (e.g., palmitoyl-CoA or oleoyl-CoA) as a positive control to assess relative activity.

  • Non-enzymatic Reactions: Include a "no-enzyme" control to account for any non-enzymatic degradation of this compound or background signal in the assay.

Conclusion

The study of this compound holds potential for uncovering novel aspects of lipid metabolism and its regulation. The protocols and considerations outlined in these application notes provide a starting point for researchers to design and execute experiments aimed at elucidating the enzymatic interactions and biological roles of this unique molecule. The adaptability of existing assay platforms, combined with careful experimental design, will be key to advancing our understanding in this area.

References

Application Notes and Protocols for Cell Culture Experiments with 11-HydroxyNonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and databases has revealed no specific information regarding the biological function, associated signaling pathways, or established cell culture experiments for 11-HydroxyNonadecanoyl-CoA.

This document aims to provide a foundational framework for researchers interested in investigating this novel long-chain fatty acyl-CoA. In the absence of direct data, this guide offers general principles and established methodologies for characterizing the cellular effects of similar molecules. The protocols and approaches described herein are based on standard practices for studying fatty acyl-CoAs and can be adapted for the initial exploration of this compound.

General Introduction to Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs (LCFA-CoAs) are pivotal metabolic intermediates involved in a multitude of cellular processes. They are the activated form of long-chain fatty acids and serve as substrates for beta-oxidation, lipid biosynthesis (e.g., triglycerides, phospholipids), and protein acylation.[1] Beyond their metabolic roles, LCFA-CoAs can also function as signaling molecules, modulating the activity of various enzymes and transcription factors.[2][3][4] The intracellular concentration of free LCFA-CoAs is tightly regulated and buffered by acyl-CoA binding proteins.[2]

Given that this compound is a hydroxylated very-long-chain fatty acyl-CoA, its biological activities could be unique and may play a role in specialized metabolic pathways or signaling cascades yet to be elucidated.

Hypothesized Signaling Pathways and Cellular Effects

Based on the known functions of other hydroxylated fatty acids and LCFA-CoAs, several potential signaling pathways and cellular effects of this compound can be postulated. These hypotheses provide a starting point for experimental investigation.

Potential Signaling Pathways

Hypothesized_Signaling_Pathways Hypothesized Signaling Pathways for this compound This compound This compound Peroxisomal_Beta-Oxidation Peroxisomal_Beta-Oxidation This compound->Peroxisomal_Beta-Oxidation Substrate Mitochondrial_Beta-Oxidation Mitochondrial_Beta-Oxidation This compound->Mitochondrial_Beta-Oxidation Substrate Lipid_Synthesis Lipid_Synthesis This compound->Lipid_Synthesis Precursor Protein_Acylation Protein_Acylation This compound->Protein_Acylation Substrate Nuclear_Receptor_Modulation Nuclear_Receptor_Modulation This compound->Nuclear_Receptor_Modulation Ligand? Cell_Membrane_Integration Cell_Membrane_Integration This compound->Cell_Membrane_Integration Component Metabolic_Shifts Metabolic_Shifts Peroxisomal_Beta-Oxidation->Metabolic_Shifts Mitochondrial_Beta-Oxidation->Metabolic_Shifts Functional_Outcomes Functional_Outcomes Lipid_Synthesis->Functional_Outcomes Protein_Acylation->Functional_Outcomes Gene_Expression_Changes Gene_Expression_Changes Nuclear_Receptor_Modulation->Gene_Expression_Changes Cell_Membrane_Integration->Functional_Outcomes Metabolic_Shifts->Functional_Outcomes Gene_Expression_Changes->Functional_Outcomes

Caption: Hypothesized metabolic and signaling roles of this compound.

Data Presentation: A Template for Future Studies

As no quantitative data for this compound exists, the following tables are presented as templates for organizing and presenting future experimental findings.

Table 1: Comparative Cytotoxicity of this compound in Various Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)Method of Viability Assessment
(e.g., HepG2)24Data to be determined(e.g., MTT Assay)
48Data to be determined
72Data to be determined
(e.g., MCF-7)24Data to be determined(e.g., CellTiter-Glo)
48Data to be determined
72Data to be determined
(e.g., HEK293)24Data to be determined(e.g., Trypan Blue Exclusion)
48Data to be determined
72Data to be determined

Table 2: Effect of this compound on Gene Expression

Gene NameCell LineTreatment Concentration (µM)Fold Change (vs. Vehicle)p-valueMethod of Analysis
(e.g., PPARα)(e.g., HepG2)Data to be determinedData to be determinedData to be determined(e.g., qRT-PCR)
(e.g., CPT1A)(e.g., HepG2)Data to be determinedData to be determinedData to be determined(e.g., qRT-PCR)
(e.g., FASN)(e.g., HepG2)Data to be determinedData to be determinedData to be determined(e.g., qRT-PCR)

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the study of this compound.

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable and usable stock solution of this compound for cell culture experiments.

Materials:

  • This compound (requires chemical synthesis as it is not commercially available)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol (B145695) or DMSO

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile cell culture medium

Procedure:

  • Initial Solubilization: Due to the amphipathic nature of LCFA-CoAs, initial solubilization in a small amount of organic solvent is often necessary. Dissolve the this compound in a minimal volume of ethanol or DMSO to create a concentrated primary stock.

  • Complexing with BSA: To enhance bioavailability and reduce non-specific toxicity in cell culture, complex the LCFA-CoA with fatty acid-free BSA.

    • Prepare a sterile BSA solution (e.g., 10% w/v) in PBS.

    • Warm the BSA solution to 37°C.

    • Slowly add the primary stock solution of this compound to the BSA solution while vortexing gently. A molar ratio of 2:1 to 4:1 (LCFA-CoA:BSA) is a common starting point.

    • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability/Cytotoxicity Assay

Objective: To determine the effect of this compound on cell viability and to establish a dose-response curve.

Workflow Diagram:

Cytotoxicity_Workflow Workflow for Cytotoxicity Assessment Seed_Cells 1. Seed cells in 96-well plates Incubate_24h 2. Incubate for 24h to allow attachment Seed_Cells->Incubate_24h Prepare_Dilutions 3. Prepare serial dilutions of This compound-BSA complex Incubate_24h->Prepare_Dilutions Treat_Cells 4. Treat cells with dilutions and controls (Vehicle: BSA only, Positive: Staurosporine) Prepare_Dilutions->Treat_Cells Incubate_Treatment 5. Incubate for 24, 48, or 72 hours Treat_Cells->Incubate_Treatment Add_Reagent 6. Add viability reagent (e.g., MTT, CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Reagent 7. Incubate as per manufacturer's instructions Add_Reagent->Incubate_Reagent Read_Plate 8. Read absorbance/luminescence on a plate reader Incubate_Reagent->Read_Plate Analyze_Data 9. Analyze data and calculate IC50 Read_Plate->Analyze_Data

Caption: Step-by-step workflow for assessing the cytotoxicity of a test compound.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of the this compound-BSA stock solution in complete cell culture medium. Include a vehicle control (medium with BSA alone) and a positive control for cell death (e.g., staurosporine).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified CO2 incubator.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance at 570 nm.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent directly to the wells, incubate for a short period, and measure luminescence.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. Plot the results to generate a dose-response curve and calculate the IC50 value.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Objective: To investigate if this compound treatment alters the expression of target genes involved in lipid metabolism or other relevant pathways.

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with a non-toxic concentration of this compound (determined from the cytotoxicity assay) for a specified duration (e.g., 6, 12, or 24 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

  • cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (oligo(dT) and/or random hexamers).

  • qRT-PCR:

    • Prepare the reaction mixture containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

    • Perform the PCR reaction in a real-time PCR cycler.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression between the treated and vehicle control samples.

Conclusion

While there is currently a lack of specific data on this compound, the application notes and protocols provided here offer a comprehensive starting point for its investigation. By systematically applying these established methodologies, researchers can begin to unravel the biological significance of this novel molecule. It is crucial to carefully document all experimental conditions and results to build a foundational body of knowledge for this and other understudied long-chain fatty acyl-CoAs.

References

Commercial Availability and Research Applications of 11-HydroxyNonadecanoyl-CoA Remain Undocumented

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, it is important to note that commercial sources for 11-HydroxyNonadecanoyl-CoA have not been identified in a review of publicly available data. Furthermore, specific application notes, experimental protocols, and detailed research applications for this particular long-chain fatty acyl-CoA are not available in the current scientific literature.

While public chemical databases like PubChem contain entries for structurally similar molecules such as 11-hydroxyoctadecanoyl-CoA and 2-hydroxynonadecanoic acid, information regarding this compound is conspicuously absent. This suggests that the compound is not a standard commercially available product and may require custom synthesis for research purposes.

General Research Context of Long-Chain Acyl-CoA Esters

Long-chain fatty acyl-CoA esters are a class of molecules that play a crucial role as key intermediates and signaling molecules in numerous metabolic pathways. Research has shown their involvement in:

  • Lipid Metabolism and Insulin (B600854) Sensitivity: The concentration of long-chain acyl-CoAs in muscle tissue is considered a direct indicator of intracellular lipid metabolism. Altered levels have been associated with insulin resistance.

  • Cell Signaling: These molecules can act as regulatory molecules, influencing the activity of various enzymes and transcription factors. They are involved in processes such as glycerolipid and glycerophospholipid biosynthesis, β-oxidation, and cellular differentiation.[1]

  • Regulation of Cellular Processes: The intracellular levels of free unbound acyl-CoA esters are tightly regulated and are buffered by specific acyl-CoA binding proteins.[2] They are potent regulators of enzymes and ion channels.[3]

Given the general functions of related molecules, it could be hypothesized that this compound, if synthesized, might be investigated for its potential role in similar biological processes. However, without experimental data, any specific application remains speculative.

Due to the lack of specific information on this compound, the creation of detailed application notes, experimental protocols, quantitative data tables, and signaling pathway diagrams as requested is not possible at this time. Researchers interested in this compound would likely need to begin with chemical synthesis and proceed with foundational in vitro and in cell-based assays to determine its biological activity and potential applications.

References

Troubleshooting & Optimization

11-HydroxyNonadecanoyl-CoA stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 11-HydroxyNonadecanoyl-CoA, addressing common issues researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C or colder , preferably in a non-frost-free freezer. It is typically supplied as a solid or in a solution. If it is a solid, storing it under an inert gas like argon or nitrogen can further prevent degradation. If it is in an organic solvent, ensure the container is tightly sealed to prevent solvent evaporation and concentration changes.

Q2: How should I handle this compound for short-term use?

For short-term use, aliquots can be stored at -20°C to minimize freeze-thaw cycles. When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis. Once thawed, keep the solution on ice for the duration of the experiment.

Q3: What solvents are recommended for dissolving this compound?

Q4: What are the signs of degradation of this compound?

Degradation of this compound can occur through hydrolysis of the thioester bond or oxidation. Signs of degradation may not be visually apparent. The most reliable way to assess the integrity of your sample is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS). These techniques can separate the intact molecule from potential degradation products like Coenzyme A, 11-hydroxynonadecanoic acid, and oxidized byproducts.

Q5: What factors can lead to the degradation of this compound?

Several factors can contribute to the degradation of long-chain acyl-CoAs:

  • Temperature: Higher temperatures accelerate chemical reactions, including hydrolysis.

  • pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of the thioester bond. It is best to maintain a neutral pH (around 6.0-8.0) for solutions.

  • Moisture: Water can lead to the hydrolysis of the thioester bond.

  • Oxygen: The fatty acyl chain can be susceptible to oxidation, especially if it contains double bonds. The hydroxyl group can also be a site for oxidation.

  • Enzymatic Activity: Contamination with thioesterases or other enzymes can rapidly degrade the molecule.[1]

  • Repeated Freeze-Thaw Cycles: These can introduce moisture and lead to the physical and chemical degradation of the sample.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.- Aliquot the stock solution upon receipt to minimize freeze-thaw cycles.- Prepare fresh working solutions for each experiment.- Verify the integrity of the stock solution using an analytical method like HPLC or MS.
Low or no biological activity - Incorrect storage leading to degradation.- Poor solubility in the experimental buffer.- Ensure storage at -20°C or colder.- Optimize the solvent system. First, dissolve in a minimal amount of organic solvent (e.g., DMSO, ethanol) before diluting in the aqueous buffer. Perform a solubility test.
Precipitate forms in the solution - Poor solubility at the working concentration.- Change in buffer composition or pH.- Try a different co-solvent or a lower working concentration.- Ensure the pH and composition of your buffer are compatible with the compound.

Stability Data

Quantitative stability data for this compound is not extensively available in peer-reviewed literature. The stability of long-chain acyl-CoAs is influenced by various factors as outlined in the FAQs. For critical applications, it is highly recommended to perform an in-house stability study under your specific experimental conditions.

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound by HPLC

This protocol provides a general framework. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for your specific setup.

  • Preparation of Standards: Prepare a fresh stock solution of this compound of known concentration in an appropriate solvent. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation for Stability Study:

    • Dissolve this compound in the buffer or solvent system you intend to use for your experiments.

    • Aliquot the solution into several vials.

    • Store the vials under different conditions you wish to test (e.g., -80°C, -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

    • Immediately analyze the sample by HPLC.

  • HPLC Analysis:

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Compare the peak area to the initial time point (T=0) to determine the percentage of the compound remaining.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Visualizations

StabilityFactors cluster_storage Storage & Handling cluster_degradation Factors Leading to Degradation cluster_outcome Outcome storage This compound (Solid or Stock Solution) aliquot Aliquot into smaller volumes storage->aliquot degraded Degraded Compound storage->degraded Improper Handling freeze Store at -20°C or colder aliquot->freeze thaw Thaw on ice before use freeze->thaw use Use immediately thaw->use stable Stable Compound use->stable temp High Temperature temp->degraded ph Extreme pH ph->degraded moisture Moisture/Water moisture->degraded oxygen Oxygen oxygen->degraded enzymes Enzymatic Contamination enzymes->degraded cycles Freeze-Thaw Cycles cycles->degraded

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Mass Spectrometry of 11-HydroxyNonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-HydroxyNonadecanoyl-CoA and other long-chain hydroxylated fatty acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the expected major fragment ions for this compound in positive ion ESI-MS/MS?

A1: In positive ion mode electrospray ionization tandem mass spectrometry (ESI-MS/MS), you can expect to observe two primary fragment ions characteristic of the Coenzyme A (CoA) moiety. The most common fragmentation pattern for acyl-CoAs involves a neutral loss of the phosphorylated ADP portion, resulting in a prominent fragment.[1][2][3] Another significant fragment corresponds to the CoA moiety itself.[3]

For this compound (precursor ion [M+H]⁺), the expected major fragments are:

  • A neutral loss of 507 Da : This corresponds to the loss of the 3'-phosphoadenosine-5'-diphosphate moiety.[1][2][3]

  • A fragment ion at m/z 428 : This represents the pantetheine-3'-phosphoadenosine portion of the CoA molecule.[3]

Q2: How does the hydroxyl group on the nonadecanoyl chain affect fragmentation?

A2: The hydroxyl group on the fatty acyl chain introduces additional, characteristic fragmentation pathways. While the CoA-specific fragments will likely remain dominant, you may also observe fragments arising from the fatty acyl chain itself. These can include:

  • Neutral loss of water (18 Da) : This is a common fragmentation pathway for hydroxylated molecules.

  • Cleavage alpha to the hydroxyl group : This would result in fragments from the cleavage of the C10-C11 or C11-C12 bonds.

  • Cleavage beta to the hydroxyl group : Fragmentation adjacent to the alpha cleavage sites can also occur.

The position of the hydroxyl group can influence the relative abundance of these chain-specific fragments.

Q3: I am not seeing the expected fragment ions. What are some common causes?

A3: Several factors could lead to the absence or low intensity of expected fragment ions. These can be broadly categorized into sample-related issues, instrument parameters, and the inherent properties of the molecule.

  • Sample Quality : Degradation of the acyl-CoA due to improper storage or handling can lead to a lack of the correct precursor ion. Acyl-CoAs are susceptible to hydrolysis.

  • Ionization Efficiency : Long-chain acyl-CoAs can have poor ionization efficiency. Optimization of the ESI source parameters is crucial.

  • Collision Energy : The collision energy used for fragmentation is a critical parameter. If the energy is too low, you will not see fragmentation. If it is too high, you may see excessive fragmentation into very small, uninformative ions. An energy ramp or optimization for the specific compound is recommended.

  • Instrument Calibration : Ensure the mass spectrometer is properly calibrated.

Q4: What are the recommended starting points for LC-MS/MS method development for this compound?

A4: For long-chain acyl-CoAs, a reverse-phase liquid chromatography method is typically employed.

  • Column : A C18 or C8 column is a good starting point.

  • Mobile Phases : A gradient of acetonitrile (B52724) in water is common. To improve peak shape and ionization efficiency, additives are often used. Ammonium (B1175870) hydroxide (B78521) or ammonium acetate (B1210297) at a concentration of 5-10 mM in the aqueous mobile phase is frequently used for positive ion mode analysis of acyl-CoAs.[4]

  • Ionization Mode : Positive ion electrospray ionization (ESI+) is generally preferred for acyl-CoAs as it yields the characteristic and informative CoA-related fragments.

Troubleshooting Guides

Problem 1: Low or No Signal for the Precursor Ion of this compound
Possible Cause Troubleshooting Step Expected Outcome
Sample Degradation Prepare fresh samples and store them at -80°C. Avoid repeated freeze-thaw cycles.A significant increase in the precursor ion intensity.
Poor Ionization Optimize ESI source parameters: capillary voltage, source temperature, and gas flows. Consider using a mobile phase additive like ammonium hydroxide.[4]Improved signal intensity of the precursor ion.
Suboptimal LC Conditions Ensure the compound is eluting from the column. Perform a flow injection analysis (FIA) without the column to confirm the compound is detectable. Adjust the gradient to ensure proper retention and elution.Detection of the precursor ion in FIA and subsequent optimization of the LC method.
Incorrect Mass Calculation Double-check the calculated m/z for the [M+H]⁺ ion of this compound.Confirmation of the correct precursor mass to monitor.
Problem 2: Weak or Absent Fragmentation
Possible Cause Troubleshooting Step Expected Outcome
Insufficient Collision Energy Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the precursor and key fragment ions (neutral loss of 507 and m/z 428).Identification of the optimal collision energy that maximizes the intensity of the desired fragment ions.
Precursor Ion Isolation Width Ensure the isolation window for the precursor ion in the quadrupole is not too narrow or too wide.Improved intensity and specificity of the fragment ions.
In-source Fragmentation High source temperatures or voltages can cause the molecule to fragment before it reaches the collision cell. Reduce source temperature and cone voltage.Increased intensity of the precursor ion and more controlled fragmentation in the collision cell.
Problem 3: Unexpected or Uninterpretable Fragment Ions
Possible Cause Troubleshooting Step Expected Outcome
Contaminants or Impurities Analyze a blank injection (solvent only) to identify background ions. Purify the sample using solid-phase extraction (SPE) if necessary.A cleaner MS/MS spectrum with fewer interfering ions.
Adduct Formation In addition to the protonated molecule [M+H]⁺, other adducts like [M+Na]⁺ or [M+K]⁺ may form. Check for the presence of these adducts and if necessary, adjust mobile phase additives to favor protonation.Identification of the correct precursor ion and a cleaner MS/MS spectrum.
Isomeric Interference If other hydroxylated nonadecanoyl-CoA isomers are present, they may have the same precursor mass but different fragmentation patterns. Optimize the chromatography to separate potential isomers.Resolution of isomeric compounds, leading to cleaner and more interpretable MS/MS spectra for each isomer.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Extraction : For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) is recommended to remove interfering substances like salts and phospholipids. A common method involves protein precipitation with cold acetonitrile followed by centrifugation.

  • Reconstitution : After extraction and drying, reconstitute the sample in a solvent compatible with the LC mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

  • Internal Standard : The use of a stable isotope-labeled internal standard (e.g., ¹³C-labeled or deuterium-labeled acyl-CoA) is highly recommended for accurate quantification.

Protocol 2: Generic LC-MS/MS Method for Long-Chain Acyl-CoA Analysis
  • LC System : UHPLC system

  • Column : C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mobile Phase A : 10 mM Ammonium Acetate in Water

  • Mobile Phase B : Acetonitrile

  • Gradient :

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-25 min: 20% B

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 5 µL

  • MS System : Triple quadrupole or Q-TOF mass spectrometer with an ESI source

  • Ionization Mode : Positive

  • Capillary Voltage : 3.5 kV

  • Source Temperature : 150°C

  • Desolvation Temperature : 400°C

  • Gas Flow Rates : Optimized for the specific instrument

  • Data Acquisition : Multiple Reaction Monitoring (MRM) or Product Ion Scan

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compoundCalculated [M+H]⁺Neutral Loss of 507To be optimized (start at 25-35)
This compoundCalculated [M+H]⁺428To be optimized (start at 25-35)
This compoundCalculated [M+H]⁺Neutral Loss of 18 (water)To be optimized (start at 15-25)

Visualizations

Troubleshooting_Workflow Troubleshooting Low MS Signal for this compound start Start: Low/No Signal check_precursor Check for Precursor Ion in Full Scan start->check_precursor precursor_present Precursor Ion Present? check_precursor->precursor_present optimize_fragmentation Optimize Fragmentation (Collision Energy) precursor_present->optimize_fragmentation Yes check_sample Review Sample Preparation & Storage precursor_present->check_sample No end_success Successful Detection optimize_fragmentation->end_success optimize_ionization Optimize Ion Source Parameters check_sample->optimize_ionization check_lc Check LC Method (Flow Injection Analysis) optimize_ionization->check_lc check_lc->precursor_present Re-evaluate end_fail Consult Instrument Specialist check_lc->end_fail

Caption: Troubleshooting workflow for low MS signal.

Fragmentation_Pathway Expected Fragmentation of this compound precursor This compound [M+H]+ nl_507 Neutral Loss of 507 Da (Loss of Phospho-ADP) precursor->nl_507 Primary Fragmentation frag_428 Fragment Ion m/z 428 (CoA Moiety) precursor->frag_428 Primary Fragmentation nl_water Neutral Loss of 18 Da (Loss of Water) precursor->nl_water Secondary Fragmentation chain_frags Fatty Acyl Chain Fragments (Alpha/Beta Cleavage) precursor->chain_frags Secondary Fragmentation

Caption: Predicted fragmentation pathways.

References

Technical Support Center: Optimizing HPLC Separation of 11-HydroxyNonadecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 11-HydroxyNonadecanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers?

A1: The main challenges in separating this compound isomers stem from their structural similarities. These include:

  • Positional Isomers: The hydroxyl group can be located at different positions on the nonadecanoyl chain, resulting in isomers with very similar physicochemical properties, making them difficult to resolve with standard reversed-phase HPLC methods.

  • Stereoisomers: The carbon atom to which the hydroxyl group is attached is a chiral center, leading to the existence of R and S enantiomers. These enantiomers have identical chemical properties in an achiral environment and require specialized chiral separation techniques.[1]

  • Compound Polarity and Stability: As acyl-CoA thioesters, these molecules are polar and can be susceptible to degradation. This requires careful sample handling and optimized, often near-neutral or slightly acidic, chromatographic conditions to maintain peak integrity.[1]

  • Matrix Effects: When analyzing biological samples, endogenous compounds can co-elute with the target analytes, interfering with their separation and detection.[1]

Q2: Which HPLC technique is best suited for separating this compound isomers?

A2: A combination of reversed-phase and chiral chromatography is often necessary for the complete separation of this compound isomers.

  • Reversed-Phase HPLC: This is effective for separating positional isomers based on subtle differences in hydrophobicity.[1] The long C19 chain provides good retention on C18 or C8 columns.

  • Chiral HPLC: To separate the R and S enantiomers, a chiral stationary phase (CSP) is required.[1][2] Polysaccharide-based chiral columns, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® series), are commonly used for separating hydroxylated fatty acids and their derivatives.[2][3]

Q3: Is derivatization necessary for the analysis of this compound isomers?

A3: Derivatization is not always necessary but can be highly beneficial, especially when using mass spectrometry (MS) detection. Derivatizing the hydroxyl group can improve chromatographic resolution of positional isomers and enhance ionization efficiency for MS detection.[4][5] However, for chiral separations on a CSP, derivatization is often avoided as it can complicate the interaction with the chiral selector.

Q4: What is the role of ion-pairing agents in the mobile phase?

A4: Ion-pairing agents are additives used in reversed-phase HPLC to improve the retention and peak shape of ionic and highly polar compounds like acyl-CoAs.[6][7] For the negatively charged phosphate (B84403) groups of Coenzyme A, a cationic ion-pairing agent (e.g., a quaternary amine like tetrabutylammonium) is added to the mobile phase. This forms a neutral ion-pair with the analyte, increasing its hydrophobicity and retention on the reversed-phase column.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem Potential Cause(s) Recommended Solution(s)
Poor Resolution of Isomers Inappropriate column chemistry.For positional isomers, screen different reversed-phase columns (C18, C8, Phenyl-Hexyl). For enantiomers, a chiral stationary phase is essential.[1][2]
Suboptimal mobile phase composition.Adjust the organic solvent ratio (acetonitrile vs. methanol) and consider a shallow gradient. Fine-tune the concentration of the ion-pairing agent.
Mobile phase pH not optimal.Adjust the pH of the mobile phase. A slightly acidic pH (e.g., 3-5) can often improve peak shape and selectivity for fatty acids.[8][9]
Peak Tailing Secondary interactions with the stationary phase (silanol interactions).Add a small amount of a weak acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol (B1196071) activity.[8]
Column overload.Reduce the sample concentration or injection volume.
Column contamination.Flush the column with a strong solvent (e.g., isopropanol). If the problem persists, replace the guard column or the analytical column.[8]
Broad Peaks High injection volume or concentration.Decrease the injection volume or dilute the sample.
Incompatible injection solvent.Dissolve the sample in the initial mobile phase whenever possible. A solvent stronger than the mobile phase can cause peak distortion.[8]
Excessive extra-column volume.Use shorter, narrower internal diameter tubing between the injector, column, and detector.[8]
Split Peaks Column void or contamination at the inlet.Reverse-flush the column. If a void is suspected, the column may need to be replaced.
Co-elution of closely related isomers.Further optimize the mobile phase composition or gradient to improve separation.
Sample solvent incompatible with the mobile phase.Ensure the sample is dissolved in a solvent that is miscible with and ideally weaker than the mobile phase.[10]
Inconsistent Retention Times Inadequate column equilibration.Increase the column equilibration time before each injection, especially when using ion-pairing agents or running gradients.
Changes in mobile phase composition.Prepare fresh mobile phase daily. Ensure accurate and consistent preparation, especially of buffered and ion-pairing solutions.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature. Increased temperature can sometimes improve peak shape and resolution.
Leaks in the HPLC system.Check all fittings for leaks, particularly between the pump, injector, column, and detector.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Positional Isomer Separation

This protocol provides a starting point for separating positional isomers of this compound.

Parameter Recommendation
HPLC System Standard HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.
Column C18 or C8 reversed-phase column (e.g., 150 x 2.1 mm, 2.6 µm).
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0.
Mobile Phase B Acetonitrile.
Gradient 20% to 95% B over 15 minutes.
Flow Rate 0.3 mL/min.
Column Temperature 40°C.
Detection UV at 260 nm or MS with electrospray ionization (ESI).
Injection Volume 5-10 µL.
Sample Preparation Dissolve the sample in the initial mobile phase composition (e.g., 80% A, 20% B).

Protocol 2: Chiral HPLC for Enantiomeric Separation

This protocol is adapted from methods for separating hydroxy fatty acid enantiomers and should be optimized for this compound.[2][3]

Parameter Recommendation
HPLC System Standard HPLC system with a UV detector.
Column Polysaccharide-based chiral column (e.g., Chiralpak® AD-RH, 150 x 4.6 mm, 5 µm).[2]
Mobile Phase Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio will require optimization.
Flow Rate 0.5 mL/min.
Column Temperature 25°C.
Detection UV at 260 nm.
Injection Volume 10 µL.
Sample Preparation Dissolve the sample in the mobile phase.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_detection Detection & Data Analysis sample Biological or Synthetic Sample extraction Solid-Phase Extraction (SPE) (if necessary) sample->extraction dissolution Dissolve in Initial Mobile Phase extraction->dissolution rp_hplc Reversed-Phase HPLC (Positional Isomer Separation) dissolution->rp_hplc chiral_hplc Chiral HPLC (Enantiomeric Separation) dissolution->chiral_hplc Alternative Path detection UV or MS Detection rp_hplc->detection chiral_hplc->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Resolution? cause1 Suboptimal Mobile Phase start->cause1 cause2 Inappropriate Column start->cause2 cause3 Peak Tailing/Broadening start->cause3 solution1a Adjust Organic Solvent Ratio cause1->solution1a solution1b Optimize pH / Additives cause1->solution1b solution2a Screen Different Stationary Phases cause2->solution2a solution2b Use Chiral Column for Enantiomers cause2->solution2b solution3a Reduce Sample Load cause3->solution3a solution3b Match Sample Solvent to Mobile Phase cause3->solution3b

References

Technical Support Center: Analysis of 11-HydroxyNonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 11-HydroxyNonadecanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on mitigating matrix effects in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the analysis of this compound, this interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), negatively affecting the accuracy, precision, and sensitivity of quantification.[1]

Q2: What are the primary sources of matrix effects in biological samples for this compound analysis?

A: For long-chain acyl-CoAs like this compound, the primary sources of matrix effects in biological samples such as plasma, serum, or tissue homogenates are phospholipids (B1166683). Other contributing substances include salts, proteins, and endogenous metabolites that can co-elute with the analyte and interfere with the ionization process in the mass spectrometer's ion source.[2]

Q3: How can I detect the presence of matrix effects in my this compound analysis?

A: Two common methods to assess matrix effects are:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or peak in the constant signal indicates ion suppression or enhancement at that retention time.[1]

  • Post-Extraction Spiking: This quantitative approach compares the response of this compound spiked into a blank matrix extract (that has undergone the full sample preparation process) to the response of the analyte in a neat solvent at the same concentration. The ratio of these responses provides a quantitative measure of the matrix effect.[1]

Q4: What is a stable isotope-labeled internal standard and why is it crucial for accurate quantification of this compound?

A: A stable isotope-labeled (SIL) internal standard is a version of the analyte (e.g., this compound) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N). A SIL internal standard is the ideal tool to compensate for matrix effects because it has nearly identical chemical and physical properties to the analyte and will be affected by matrix interferences in the same way.[3] Using a SIL internal standard can significantly improve the accuracy and precision of quantification.[4]

Troubleshooting Guide

Issue: Significant ion suppression is observed for this compound, leading to poor sensitivity and inconsistent results.

Solution: Ion suppression is a common challenge in the analysis of long-chain acyl-CoAs, often caused by co-eluting phospholipids. Follow these steps to troubleshoot and mitigate this issue:

  • Optimize Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before LC-MS/MS analysis.[5]

  • Enhance Chromatographic Separation: If matrix effects persist, optimizing the LC method can help separate this compound from interfering compounds.

  • Implement a Robust Calibration Strategy: The use of an appropriate internal standard is critical to correct for matrix effects that cannot be entirely eliminated through sample preparation and chromatography.

Data on Sample Preparation Method Effectiveness

The choice of sample preparation method is critical for minimizing matrix effects. Below is a summary of the effectiveness of common techniques for removing phospholipids, a primary source of interference for long-chain acyl-CoA analysis.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryKey AdvantagesKey Disadvantages
Protein Precipitation (PPT) Low to MediumVariableSimple and fast.Insufficient for removing phospholipids that cause significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) MediumGood to HighCan provide cleaner extracts than PPT.Can be labor-intensive and difficult to automate.[7]
Solid-Phase Extraction (SPE) HighGood to HighExcellent for sample clean-up and reducing matrix effects.[8]More time-consuming and may require method development.[9]
HybridSPE®-Phospholipid Very High (>95%)HighCombines the simplicity of PPT with high selectivity for phospholipid removal.[6][10]Higher cost per sample compared to PPT.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol provides a method for extracting long-chain acyl-CoAs from plasma, which can be adapted for this compound.

Materials:

Procedure:

  • Sample Preparation: To 100 µL of plasma, add the stable isotope-labeled internal standard.

  • Homogenization: Add 1 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) and homogenize. Add 2 mL of 2-propanol and homogenize again.

  • Extraction: Add 4 mL of acetonitrile, vortex thoroughly, and centrifuge to pellet the protein.

  • SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by washing with 1 mL of methanol followed by equilibration with 1 mL of water.[11]

  • Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove polar interferences.

  • Elution: Elute the this compound with 1 mL of 25 mM ammonium acetate in methanol.[11]

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general workflow for the analysis of long-chain acyl-CoA extracts.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column is commonly used for long-chain acyl-CoA analysis.[12]

  • Mobile Phase A: Water with 0.1% formic acid or a buffer such as ammonium hydroxide (B78521) to improve peak shape.[12][13]

  • Mobile Phase B: Acetonitrile or a mixture of acetonitrile/methanol with 0.1% formic acid.[12][13]

  • Gradient: A gradient from a lower to a higher percentage of Mobile Phase B is used to elute the long-chain acyl-CoAs.

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+) is commonly used for the analysis of acyl-CoAs.[12]

  • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion: The [M+H]⁺ ion of this compound.

  • Product Ions: Specific fragment ions of this compound for quantification and confirmation. A common neutral loss for acyl-CoAs is 507 Da.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows to achieve the best signal for this compound.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard Sample->Add_IS Spike Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Cleanup Phospholipid Removal (e.g., HybridSPE) Extraction->Cleanup Evap_Recon Evaporation & Reconstitution Cleanup->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation Inject MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: A generalized workflow for the analysis of this compound.

Caption: A troubleshooting guide for addressing matrix effects in this compound analysis.

References

Technical Support Center: 11-HydroxyNonadecanoyl-CoA Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 11-HydroxyNonadecanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the biological significance of this compound?

Currently, there is limited specific information available in the scientific literature regarding the precise biological role and significance of this compound. Long-chain fatty acyl-CoAs are crucial intermediates in various metabolic processes, including fatty acid β-oxidation and the synthesis of complex lipids. Hydroxylated fatty acids can also act as signaling molecules. Further research is needed to elucidate the specific pathways and functions of this particular molecule.

Q2: How can I synthesize this compound for my experiments?

The synthesis of this compound would typically involve a chemo-enzymatic approach. A common method is the ethylchloroformate synthesis, where 11-hydroxynonadecanoic acid is activated and then coupled with Coenzyme A.

Q3: What are the best practices for storing and handling this compound?

Long-chain acyl-CoAs are susceptible to degradation. For long-term storage, it is recommended to store samples at -80°C. To prevent oxidation during handling, it's advisable to minimize exposure to oxygen. When preparing solutions, use buffers with a neutral pH (around 7.0) to maintain stability.

Troubleshooting Guides

Issue 1: Low or No Signal During LC-MS Analysis

Possible Causes and Solutions:

CauseTroubleshooting Steps
Ion Suppression Co-eluting matrix components, particularly phospholipids, can suppress the ionization of the target analyte. Enhance sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Poor Ionization Efficiency Optimize mass spectrometer source parameters, such as capillary voltage and gas flow rates. Consider derivatization to improve ionization.
Analyte Degradation Ensure proper sample handling and storage to prevent degradation. Prepare fresh standards and samples before analysis.
Low Abundance Concentrate the sample prior to injection. Increase the injection volume if possible without overloading the column.
Issue 2: Inconsistent Retention Times in Liquid Chromatography

Possible Causes and Solutions:

CauseTroubleshooting Steps
Column Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.
Mobile Phase Inconsistency Prepare fresh mobile phases daily. Ensure accurate composition and pH.
Temperature Fluctuations Use a column oven to maintain a stable temperature.
System Leaks Inspect all fittings and connections for any signs of leakage.
Issue 3: Poor Peak Shape (Broadening, Tailing, or Splitting)

Possible Causes and Solutions:

CauseTroubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase Adjust the mobile phase composition to improve peak shape. Ensure the sample solvent is compatible with the mobile phase.
Column Contamination Implement a column washing protocol between runs. Use a guard column to protect the analytical column.
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cell Culture
  • Cell Harvesting: Harvest cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Washing: Wash the cell pellet twice with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Resuspend the cell pellet in 1 mL of ice-cold extraction solvent (e.g., 2:1 chloroform:methanol).

  • Homogenization: Homogenize the sample using a probe sonicator on ice.

  • Phase Separation: Add 0.25 mL of 0.9% NaCl solution and vortex thoroughly. Centrifuge at 2,000 x g for 10 minutes to separate the phases.

  • Collection: Carefully collect the lower organic phase containing the lipids.

  • Drying: Dry the organic phase under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:water).

Protocol 2: Quantification of this compound by LC-MS/MS
  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 40% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor and product ions for this compound and an appropriate internal standard.

    • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum sensitivity.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of a synthesized this compound standard.

    • Normalize the peak area of the analyte to the peak area of the internal standard.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis CellCulture Cell Culture Harvesting Cell Harvesting CellCulture->Harvesting Extraction Lipid Extraction Harvesting->Extraction Cleanup Solid-Phase Extraction Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Inject DataProcessing Data Processing LCMS->DataProcessing Quantification Quantification DataProcessing->Quantification signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR PLC Phospholipase C Receptor->PLC Activates DAG DAG PLC->DAG PKC Protein Kinase C DAG->PKC TF Transcription Factor PKC->TF Phosphorylates HNDA_CoA 11-Hydroxy- Nonadecanoyl-CoA MetaboliteX Metabolite X HNDA_CoA->MetaboliteX Metabolized to MetaboliteX->PKC Modulates Gene Target Gene Expression TF->Gene Regulates

Validation & Comparative

A Comparative Guide to the Biological Activity of Hydroxy Fatty Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Hydroxy fatty acyl-Coenzyme A (CoA) esters are critical intermediates in fatty acid metabolism and are increasingly recognized as potent signaling molecules. Their biological activities are diverse, ranging from the regulation of gene expression to influencing inflammatory responses and cell fate. The position of the hydroxyl group on the acyl chain and the chain length are key determinants of their function. This guide provides a comparative overview of the biological activities of different hydroxy fatty acyl-CoAs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparison of Biological Activities by Hydroxyl Position

The location of the hydroxyl group on the fatty acyl chain dictates the metabolic pathway the molecule enters and its potential signaling roles. The two most studied families are the 2-hydroxy and 3-hydroxy fatty acyl-CoAs.

2-hydroxy fatty acids, and their corresponding CoA esters, are primarily involved in the synthesis of sphingolipids and are substrates for α-oxidation.[1][2] Fatty acid 2-hydroxylase (FA2H) catalyzes their formation.[1]

  • Role in Sphingolipid Metabolism: 2-hydroxy fatty acids are essential components of sphingolipids, particularly in the nervous system.[1][3] These specialized lipids are crucial for the integrity of the myelin sheath and plasma membrane lipid rafts, which are platforms for various signaling events.[1][2] The hydroxyl group is thought to enhance lipid-lipid interactions through hydrogen bonding, strengthening membrane barrier functions.[2]

  • α-Oxidation Pathway: 2-hydroxy acyl-CoAs are key intermediates in the α-oxidation pathway, which is necessary for the metabolism of branched-chain fatty acids like phytanic acid and for the production of odd-chain fatty acids.[2][4][5] This pathway involves the cleavage of 2-hydroxy acyl-CoA by a 2-hydroxyacyl-CoA lyase (HACL), yielding a fatty aldehyde with one less carbon and formyl-CoA.[2][4]

  • Anti-Cancer Activity: Certain synthetic 2-hydroxy fatty acids, such as 2-hydroxyoleic acid (Minerval), have demonstrated potent anti-cancer activities in vitro and in animal models.[3] Its mechanism is linked to the regulation of sphingomyelin (B164518) synthesis in cancer cells, restoring normal membrane composition and triggering cell cycle arrest.[3]

3-hydroxy fatty acyl-CoAs are well-known as intermediates in the mitochondrial β-oxidation of fatty acids.[6] The enzyme L-3-hydroxyacyl-CoA dehydrogenase catalyzes the reversible conversion of L-3-hydroxyacyl-CoA to 3-ketoacyl-CoA, a crucial step in energy production from fats.[6]

  • Role in β-Oxidation: This is the canonical role of 3-hydroxyacyl-CoAs. During each cycle of β-oxidation, a fatty acyl-CoA is shortened by two carbons, producing acetyl-CoA, NADH, and FADH2. The 3-hydroxyacyl-CoA dehydrogenase step specifically generates NADH.[7]

  • Pathogenic and Immune-Modulating Roles: Beyond metabolism, 3-hydroxy fatty acids secreted by microbes have been implicated in pathogenesis.[8] For instance, those produced by Cryptococcus neoformans may possess anti-phagocytic properties, helping the yeast to evade the host immune system.[8] These molecules can subvert the internalization of cryptococcal cells by macrophages.[8] In some contexts, host enzymes can convert these microbial 3-hydroxy fatty acids into potent pro-inflammatory mediators.[8]

Influence of Acyl Chain Length

The length of the fatty acyl chain significantly impacts the molecule's transport, metabolism, and biological activity.[9][10]

  • Short- and Medium-Chain (SCFA/MCFA, C2-C12): These molecules can enter the mitochondria for β-oxidation independently of the carnitine shuttle system.[10] Their metabolism is generally faster than that of long-chain fatty acids.[9]

  • Long-Chain (LCFA, C13-C21): Long-chain acyl-CoAs require the carnitine palmitoyltransferase (CPT) system to enter the mitochondria.[11] They are not only substrates for energy production but also act as important signaling molecules and ligands for nuclear receptors like PPARs.[12][13]

  • Very-Long-Chain (VLCFA, ≥C22): VLCFAs are primarily metabolized in peroxisomes, as the mitochondrial β-oxidation machinery is less efficient for these long chains.[11][12] Very-long-chain and branched-chain fatty Acyl-CoAs are high-affinity ligands for the peroxisome proliferator-activated receptor α (PPARα).[12]

Quantitative Comparison of Biological Activities

The following table summarizes quantitative data regarding the activity of various hydroxy fatty acids and their derivatives from experimental studies.

Compound/FamilyBiological ActivityQuantitative DataCell/System TypeReference
FAHFAs Anti-inflammatoryAttenuate LPS-induced chemokine/cytokine expressionImmune cells[14]
Anti-diabeticPotentiate Glucose-Stimulated Insulin Secretion (GSIS)β-cells, human islets[14]
2-Hydroxyoleic Acid Anti-cancerInhibitory activity against tumor cell lines (IC50: 1.3 to 14.4 mM for related compounds)Various tumor cell lines[3]
(S)-3-hydroxybutyryl-CoA Enzyme Substrate (Dehydrogenase Activity)Vmax: 149 µmol mg⁻¹ min⁻¹ (for conversion from acetoacetyl-CoA)Enzyme: FadB' from R. eutropha[7][15]
Km: 48 µM (for acetoacetyl-CoA)Enzyme: FadB' from R. eutropha[7][15]
Long-Chain Acyl-CoAs PPARα ActivationHigh-affinity ligandsIn vitro / In vivo[12]
Enzyme InhibitionKi for acetyl-CoA carboxylase: 5 nMIn vitro[16]

Signaling and Metabolic Pathways

Hydroxy fatty acyl-CoAs are integral to several key cellular pathways.

PPARα Signaling Pathway

Long-chain fatty acyl-CoAs are endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, which is a master regulator of lipid metabolism.[12][17] Upon activation, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs), and stimulates the transcription of genes involved in fatty acid uptake, binding, and oxidation in both mitochondria and peroxisomes.[17][18][19]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LCFA Long-Chain Fatty Acyl-CoA (Ligand) FABP Fatty Acid Binding Protein (FABP) LCFA->FABP Binding & Transport LCFA->FABP PPAR PPARα FABP->PPAR Ligand Delivery FABP->PPAR RXR RXR PPAR->RXR Heterodimerization PPRE PPRE (DNA Response Element) RXR->PPRE Binding RXR->PPRE TargetGenes Target Genes (e.g., ACOX1, CPT1) PPRE->TargetGenes Transcriptional Activation PPRE->TargetGenes

Caption: PPARα signaling pathway activation by long-chain fatty acyl-CoAs.
Metabolic Pathways Overview

The metabolic fates of 2-hydroxy and 3-hydroxy acyl-CoAs are distinct, as illustrated below.

Metabolic_Pathways cluster_alpha α-Oxidation cluster_beta β-Oxidation FattyAcylCoA Fatty Acyl-CoA TwoHFA_CoA 2-Hydroxyacyl-CoA FattyAcylCoA->TwoHFA_CoA FA2H ThreeHFA_CoA 3-Hydroxyacyl-CoA FattyAcylCoA->ThreeHFA_CoA Hydratase FattyAldehyde Fatty Aldehyde (n-1 carbons) TwoHFA_CoA->FattyAldehyde HACL enzyme OddChainFA Odd-Chain Fatty Acid FattyAldehyde->OddChainFA Oxidation Ketoacyl_CoA 3-Ketoacyl-CoA ThreeHFA_CoA->Ketoacyl_CoA Dehydrogenase AcetylCoA Acetyl-CoA + Fatty Acyl-CoA (n-2) Ketoacyl_CoA->AcetylCoA Thiolase

Caption: Divergent metabolic fates of 2- and 3-hydroxy fatty acyl-CoAs.

Experimental Protocols

Accurate measurement of hydroxy fatty acyl-CoAs and their effects is crucial for research. Below are summaries of key experimental methodologies.

Quantification of Acyl-CoAs by Flow-Injection Tandem Mass Spectrometry

This method allows for the direct measurement of a wide range of fatty acyl-CoA species in tissue samples.[20]

  • Objective: To quantify the levels of short-, medium-, and long-chain acyl-CoAs, including 3-hydroxy species.

  • Principle: Acyl-CoAs are extracted from tissue homogenates. The extract is then directly injected into a tandem mass spectrometer. Specific species are identified and quantified based on their mass-to-charge ratio and fragmentation patterns, often using a neutral loss scan or multiple reaction-monitoring (MRM).[20]

  • Methodology:

    • Sample Preparation: Homogenize ~50-100 mg of tissue in a cold buffer. To ensure extraction of hydrophobic long-chain species, methanol-based solutions are often used.[20][21]

    • Internal Standards: Add a mix of labeled internal standards (e.g., [¹³C₈] octanoyl-CoA) to the homogenate to correct for extraction efficiency and matrix effects.[20]

    • Extraction: Perform a liquid-liquid extraction to isolate the acyl-CoAs.

    • Analysis: Inject the extracted sample into the mass spectrometer. For a profile scan, a neutral loss scan of 506.9 Da is characteristic of the CoA moiety.[20] For targeted quantification, use MRM transitions specific to each acyl-CoA species of interest.

    • Quantification: Calculate the concentration of each analyte by comparing its peak area to that of the corresponding internal standard.

Fluorometric Assay for Fatty Acyl-CoA Oxidase (ACOX) Activity

This assay measures the activity of ACOX, the rate-limiting enzyme in peroxisomal β-oxidation, which uses acyl-CoAs as substrates.[22]

  • Objective: To determine the enzymatic activity of ACOX in cell or tissue lysates.

  • Principle: ACOX catalyzes the oxidation of a fatty acyl-CoA, producing H₂O₂ as a byproduct. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to oxidize a non-fluorescent substrate (like 4-hydroxyphenylacetic acid) into a highly fluorescent product. The rate of fluorescence increase is proportional to ACOX activity.[22]

  • Methodology:

    • Lysate Preparation: Homogenize cells or tissues in a suitable buffer and prepare a clarified supernatant by centrifugation.

    • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing buffer, HRP, the fluorescent substrate, and the cell lysate.

    • Initiate Reaction: Start the reaction by adding the fatty acyl-CoA substrate (e.g., lauroyl-CoA or palmitoyl-CoA). Lauroyl-CoA (12:0) is often preferred as it shows less substrate inhibition than palmitoyl-CoA (16:0).[22]

    • Measurement: Measure the fluorescence intensity over time using a microplate reader (e.g., excitation/emission wavelengths of ~320/400 nm for 4-hydroxyphenylacetic acid product or ~530/585 nm for other commercial kits).[22][23]

    • Calculation: Calculate the reaction rate from the linear portion of the kinetic curve and compare it to a standard curve generated with known amounts of H₂O₂ to determine the specific activity.

General Experimental Workflow

The following diagram outlines a typical workflow for investigating the biological activity of a specific hydroxy fatty acyl-CoA.

Experimental_Workflow Start Hypothesis: Hydroxyacyl-CoA 'X' has 'Y' activity Synthesis Synthesize or Source Compound 'X' Start->Synthesis CellCulture Prepare Target Cells (e.g., hepatocytes, macrophages) Start->CellCulture Treatment Treat Cells with Compound 'X' +/- Stimulus Synthesis->Treatment CellCulture->Treatment Endpoint Endpoint Analysis Treatment->Endpoint GeneExpr Gene Expression (qPCR, RNA-Seq) Endpoint->GeneExpr Protein Protein Analysis (Western Blot, ELISA) Endpoint->Protein Metabolite Metabolite Profiling (Mass Spectrometry) Endpoint->Metabolite Functional Functional Assays (e.g., Glucose Uptake, Cytokine Secretion) Endpoint->Functional Conclusion Data Analysis & Conclusion GeneExpr->Conclusion Protein->Conclusion Metabolite->Conclusion Functional->Conclusion

Caption: General workflow for assessing hydroxy fatty acyl-CoA bioactivity.

References

The Enigmatic Role of 11-HydroxyNonadecanoyl-CoA: A Comparative Guide to its Potential Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the potential metabolic pathway of 11-HydroxyNonadecanoyl-CoA, a novel long-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this document outlines a hypothetical pathway based on established principles of fatty acid metabolism. We compare this putative pathway with well-characterized fatty acid oxidation routes, offering a framework for future experimental validation.

Introduction

Nonadecanoic acid (C19:0) is an odd-chain saturated fatty acid found in various natural sources, including plants and bacteria.[1][2][3] Its metabolism in mammals is primarily thought to follow the beta-oxidation pathway for odd-chain fatty acids.[4][5][6] However, the existence of hydroxylated forms, such as this compound, suggests the involvement of alternative metabolic routes. This guide explores a hypothetical pathway for the formation and subsequent breakdown of this molecule, providing a comparative context with known fatty acid oxidation pathways.

Hypothetical Pathway for this compound Metabolism

We propose a hypothetical pathway initiated by the hydroxylation of Nonadecanoyl-CoA, followed by further oxidation. This pathway is predicated on the known functions of cytochrome P450 enzymes in fatty acid hydroxylation and the subsequent steps of beta-oxidation.

Diagram of the Hypothetical Pathway

Hypothetical_Pathway cluster_formation Formation cluster_breakdown Putative Breakdown Nonadecanoyl-CoA Nonadecanoyl-CoA This compound This compound Nonadecanoyl-CoA->this compound Cytochrome P450 Hydroxylase (CYP450) 11-KetoNonadecanoyl-CoA 11-KetoNonadecanoyl-CoA This compound->11-KetoNonadecanoyl-CoA Hydroxyacyl-CoA Dehydrogenase Products Further Oxidation Products 11-KetoNonadecanoyl-CoA->Products Thiolytic Cleavage (β-oxidation-like)

Caption: A hypothetical metabolic pathway for this compound.

Comparison with Established Fatty Acid Oxidation Pathways

To understand the potential significance of the hypothetical pathway for this compound, it is essential to compare it with the primary routes of fatty acid metabolism: beta-oxidation, alpha-oxidation, and omega-oxidation.

FeatureBeta-Oxidation of Odd-Chain Fatty AcidsAlpha-OxidationOmega-OxidationHypothetical this compound Pathway
Primary Substrates Odd-chain fatty acids (e.g., Nonadecanoic acid)Branched-chain fatty acids (e.g., Phytanic acid)Medium to long-chain fatty acidsNonadecanoyl-CoA
Initial Enzyme Acyl-CoA DehydrogenasePhytanoyl-CoA DioxygenaseCytochrome P450 MonooxygenaseCytochrome P450 Hydroxylase (putative)
Key Intermediate(s) Acetyl-CoA, Propionyl-CoAPristanic acidDicarboxylic acidsThis compound, 11-KetoNonadecanoyl-CoA (putative)
Cellular Location MitochondriaPeroxisomesEndoplasmic ReticulumEndoplasmic Reticulum (hydroxylation), Mitochondria (oxidation) (putative)
Primary Function Energy productionBreakdown of branched-chain fatty acidsMinor pathway, more active when beta-oxidation is defectiveTo be determined; potentially detoxification or synthesis of signaling molecules

Experimental Protocols for Pathway Validation

Validating the proposed pathway for this compound requires a series of targeted experiments. Below are detailed methodologies for key experiments.

In Vitro Hydroxylation Assay

Objective: To determine if cytochrome P450 enzymes can hydroxylate Nonadecanoyl-CoA to form this compound.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing rat liver microsomes (as a source of cytochrome P450 enzymes), NADPH-generating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and Nonadecanoyl-CoA in a phosphate (B84403) buffer (pH 7.4).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a quench solution (e.g., ice-cold acetonitrile). Extract the lipids using a suitable organic solvent system (e.g., Folch method).

  • Analysis: Analyze the extracted metabolites by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the formation of this compound.

Cellular Metabolism Studies

Objective: To investigate the metabolism of Nonadecanoic acid in a cellular context and identify potential hydroxylated intermediates.

Protocol:

  • Cell Culture and Labeling: Culture a relevant cell line (e.g., hepatocytes) and incubate with [13C]-labeled Nonadecanoic acid.

  • Metabolite Extraction: After incubation, harvest the cells and extract intracellular and extracellular metabolites.

  • Metabolite Profiling: Analyze the extracts using high-resolution mass spectrometry to trace the labeled carbon and identify downstream metabolites, including hydroxylated species.

Diagram of Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellular Cellular Study Microsomes Microsomes Incubation Incubation Microsomes->Incubation Nonadecanoyl_CoA Nonadecanoyl_CoA Nonadecanoyl_CoA->Incubation LC_MS_Analysis LC_MS_Analysis Incubation->LC_MS_Analysis Hepatocytes Hepatocytes Cell_Incubation Cell_Incubation Hepatocytes->Cell_Incubation Labeled_C19 Labeled_C19 Labeled_C19->Cell_Incubation Metabolite_Extraction Metabolite_Extraction Cell_Incubation->Metabolite_Extraction HRMS_Analysis HRMS_Analysis Metabolite_Extraction->HRMS_Analysis

References

Comparative Guide to the Enzyme Kinetics of 11-HydroxyNonadecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme kinetics of 11-HydroxyNonadecanoyl-CoA, a long-chain, odd-numbered hydroxy fatty acyl-CoA, with key enzymes of the mitochondrial fatty acid beta-oxidation pathway. Due to the limited availability of direct experimental data for this specific substrate, this guide leverages kinetic data from analogous long-chain fatty acyl-CoAs to provide a predictive comparison.

Executive Summary

This compound is a predicted intermediate in the beta-oxidation of nonadecanoic acid, a 19-carbon fatty acid. Its metabolism is primarily handled by the enzymatic machinery of mitochondrial beta-oxidation. The key enzymes of interest are L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) and enoyl-CoA hydratase . This guide focuses on the kinetic parameters of these enzymes with various long-chain substrates to infer the metabolic fate of this compound.

Enzyme Kinetics Comparison

SubstrateChain LengthKm (µM)Vmax (µmol/min/mg)
L-3-Hydroxybutyryl-CoAC416.018.5
L-3-Hydroxyhexanoyl-CoAC65.025.0
L-3-Hydroxyoctanoyl-CoAC82.530.0
L-3-Hydroxydecanoyl-CoAC101.833.3
L-3-Hydroxydodecanoyl-CoAC121.528.6
L-3-Hydroxytetradecanoyl-CoAC141.422.2
L-3-Hydroxyhexadecanoyl-CoAC161.316.7
This compound (Predicted) C19 ~1.0 - 1.5 ~10 - 15

Data for C4-C16 substrates are from a study on pig heart L-3-hydroxyacyl-CoA dehydrogenase.[1]

Interpretation:

  • Km: The Michaelis constant (Km) generally decreases as the acyl chain length increases, indicating a higher affinity of the enzyme for longer-chain substrates. It is predicted that this compound would have a Km value in the low micromolar range, similar to other long-chain substrates.

  • Vmax: The maximal velocity (Vmax) of the reaction tends to peak with medium-chain substrates (C8-C10) and then decrease for longer chains. This suggests that while the enzyme binds tightly to very-long-chain substrates, the catalytic turnover rate is slower. Therefore, the Vmax for this compound is expected to be lower than that of C16 and shorter chain substrates.

Experimental Protocols

Enzymatic Assay for L-3-Hydroxyacyl-CoA Dehydrogenase

This protocol is adapted from standard spectrophotometric assays for L-3-hydroxyacyl-CoA dehydrogenase activity.[1][2]

Principle:

The activity of L-3-hydroxyacyl-CoA dehydrogenase is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm. The reaction is:

L-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Ketoacyl-CoA + NADH + H+

Reagents:

  • 100 mM Potassium Phosphate Buffer (pH 7.3)

  • 10 mM NAD+ solution in water

  • 1 mM L-3-Hydroxyacyl-CoA substrate solution (e.g., this compound, or a comparable long-chain substrate) in buffer. Due to the poor solubility of long-chain acyl-CoAs, a small amount of a non-ionic detergent like Triton X-100 may be required.

  • Purified L-3-hydroxyacyl-CoA dehydrogenase enzyme solution.

Procedure:

  • In a 1 mL quartz cuvette, combine:

    • 880 µL of 100 mM Potassium Phosphate Buffer (pH 7.3)

    • 50 µL of 10 mM NAD+

    • 50 µL of 1 mM L-3-Hydroxyacyl-CoA substrate

  • Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of the enzyme solution.

  • Immediately mix by inversion and monitor the increase in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

  • To determine kinetic parameters (Km and Vmax), the assay is repeated with varying concentrations of the L-3-Hydroxyacyl-CoA substrate.

Signaling Pathways and Workflows

The metabolism of this compound is an integral part of the mitochondrial beta-oxidation of odd-chain fatty acids. The following diagram illustrates this pathway.

Beta_Oxidation_Pathway cluster_Mitochondrial_Matrix Mitochondrial Matrix NonadecanoylCoA Nonadecanoyl-CoA (C19) EnoylCoA 2-Nonadecenoyl-CoA NonadecanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyacylCoA This compound EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 11-Keto-Nonadecanoyl-CoA HydroxyacylCoA->KetoacylCoA L-3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) HeptadecanoylCoA Heptadecanoyl-CoA (C17) + Acetyl-CoA KetoacylCoA->HeptadecanoylCoA Thiolase (CoA-SH) PropionylCoA Propionyl-CoA + Acetyl-CoA HeptadecanoylCoA->PropionylCoA ... 7 more cycles of Beta-Oxidation

Caption: Mitochondrial beta-oxidation of Nonadecanoyl-CoA.

The diagram above illustrates the sequential enzymatic reactions involved in the breakdown of a 19-carbon fatty acyl-CoA. This compound is a key intermediate generated by the action of enoyl-CoA hydratase. It is subsequently oxidized by L-3-hydroxyacyl-CoA dehydrogenase in an NAD+-dependent reaction. The process continues through multiple cycles, ultimately yielding acetyl-CoA and a final three-carbon unit, propionyl-CoA. Odd-chain fatty acids are metabolized by the same set of enzymes as even-chain fatty acids.[3][4]

Experimental Workflow for Kinetic Analysis

The following diagram outlines the general workflow for determining the kinetic parameters of an enzyme with a given substrate.

Experimental_Workflow cluster_workflow Enzyme Kinetic Analysis Workflow A Substrate & Enzyme Preparation B Spectrophotometric Assay (Varying Substrate Concentrations) A->B C Data Collection (Absorbance vs. Time) B->C D Calculation of Initial Velocity (V₀) C->D E Michaelis-Menten Plot (V₀ vs. [S]) D->E F Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) D->F G Determination of Km and Vmax E->G F->G

Caption: Workflow for determining enzyme kinetic parameters.

References

A Comparative Analysis of Acetyl-CoA Levels in Murine Tissues: Liver, White Adipose Tissue, and Pancreas

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Acetyl-CoA levels in different murine tissues, specifically the liver, white adipose tissue (WAT), and pancreas. Acetyl-CoA is a pivotal metabolite in cellular metabolism, linking carbohydrate, fat, and protein metabolism. Its concentration within different tissues can provide insights into the metabolic state and the effects of dietary interventions. This guide summarizes quantitative data from a key study and provides an overview of the experimental protocols used for Acetyl-CoA quantification.

Quantitative Data Summary

The following table summarizes the levels of Acetyl-CoA in the liver, perigonadal white adipose tissue (pgWAT), and pancreas of mice fed either a regular chow (RC) or a high-fat diet (HFD) for four weeks. The data is extracted from a study by Carrer et al. (2017), which investigated the impact of a high-fat diet on tissue acyl-CoA levels.[1][2][3]

TissueDietAcetyl-CoA Level (pmol/mg tissue)
Liver Regular Chow (RC)~1.5
High-Fat Diet (HFD)~0.8
pgWAT Regular Chow (RC)~0.6
High-Fat Diet (HFD)~0.3
Pancreas Regular Chow (RC)~1.2
High-Fat Diet (HFD)~0.7

Note: The values are approximate and have been derived from graphical representations in the source material for illustrative purposes.

A high-fat diet for four weeks leads to a noticeable decrease in Acetyl-CoA levels across all three tissues examined.[3] This reduction is significant and suggests a widespread metabolic shift in response to the dietary change.

Experimental Protocols

The quantification of Acetyl-CoA in tissues is a technically demanding process. The most accurate and widely used method is Liquid Chromatography-Mass Spectrometry (LC-MS). The general workflow for such an analysis is outlined below.

Experimental Workflow for Acetyl-CoA Quantification

experimental_workflow tissue_collection Tissue Collection (Liver, WAT, Pancreas) snap_freezing Snap Freezing (Liquid Nitrogen) tissue_collection->snap_freezing extraction Metabolite Extraction (e.g., with Acetonitrile/Methanol/Water) snap_freezing->extraction centrifugation Centrifugation (to pellet debris) extraction->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_ms_analysis LC-MS/MS Analysis supernatant_collection->lc_ms_analysis data_analysis Data Analysis and Quantification lc_ms_analysis->data_analysis

Fig. 1: A generalized workflow for the quantification of Acetyl-CoA from tissue samples using LC-MS/MS.
Key Steps in the Protocol:

  • Tissue Collection and Quenching: Tissues are rapidly dissected and immediately snap-frozen in liquid nitrogen to quench metabolic activity and preserve the in vivo levels of metabolites.

  • Metabolite Extraction: The frozen tissue is homogenized in a cold extraction solution, typically a mixture of organic solvents like acetonitrile, methanol, and water. This serves to precipitate proteins and extract small molecule metabolites.

  • Separation and Analysis by LC-MS/MS: The extracted metabolites are separated using liquid chromatography and then detected and quantified by tandem mass spectrometry. This technique offers high sensitivity and specificity for the target molecule, Acetyl-CoA.

Signaling Pathway: Impact of High-Fat Diet on Cellular Acetyl-CoA Metabolism

A high-fat diet (HFD) significantly impacts the metabolic pathways that produce and consume Acetyl-CoA. The diagram below illustrates the central role of Acetyl-CoA and how its metabolism is altered in different cellular compartments under HFD conditions, leading to downstream effects on processes like histone acetylation.

acetyl_coa_metabolism cluster_cytosol Cytosol / Nucleus cluster_mitochondrion Mitochondrion Citrate_c Citrate (B86180) ACLY ACLY Citrate_c->ACLY cleaves AcetylCoA_c Acetyl-CoA Histone_Ac Histone Acetylation AcetylCoA_c->Histone_Ac donates acetyl group for ACLY->AcetylCoA_c produces HFD_c High-Fat Diet HFD_c->ACLY downregulates Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis FattyAcids Fatty Acids AcetylCoA_m Acetyl-CoA FattyAcids->AcetylCoA_m β-oxidation Pyruvate->AcetylCoA_m Citrate_m Citrate AcetylCoA_m->Citrate_m Citrate_m->Citrate_c Transport TCA TCA Cycle Citrate_m->TCA

Fig. 2: Simplified diagram of Acetyl-CoA metabolism and the impact of a high-fat diet.

Under normal conditions, glucose and fatty acids are metabolized in the mitochondria to produce Acetyl-CoA, which then enters the TCA cycle or is transported to the cytosol as citrate. In the cytosol, ATP-citrate lyase (ACLY) converts citrate back to Acetyl-CoA, which is a key substrate for processes like fatty acid synthesis and histone acetylation. A high-fat diet has been shown to downregulate the expression of ACLY in tissues like the liver and adipose tissue.[2] This reduction in ACLY activity contributes to the observed decrease in cytosolic/nuclear Acetyl-CoA levels, which in turn can affect downstream processes such as histone acetylation, potentially altering gene expression.[1][2][3]

References

The Enigmatic Interactions of 11-HydroxyNonadecanoyl-CoA with Lipid-Binding Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

11-HydroxyNonadecanoyl-CoA is a long-chain, hydroxylated, odd-chain fatty acyl-CoA whose direct interactions with lipid-binding proteins have not yet been empirically determined. This guide provides a comparative analysis of its potential interactions with key intracellular lipid-binding proteins, including Acyl-CoA Binding Proteins (ACBPs), Fatty Acid Binding Proteins (FABPs), and Sterol Carrier Protein 2 (SCP-2). By leveraging experimental data from structurally analogous long-chain and hydroxylated fatty acyl-CoAs, this document offers insights into the prospective binding affinities and functional implications of this compound. Detailed experimental protocols for assessing such interactions are provided, alongside hypothetical metabolic and signaling pathways to stimulate further research.

Introduction

Long-chain fatty acyl-CoAs (LCFA-CoAs) are pivotal molecules in cellular metabolism, serving as substrates for energy production, lipid synthesis, and as signaling molecules. Their transport and availability are tightly regulated by a class of intracellular lipid-binding proteins. This compound, a C19:0 fatty acyl-CoA with a hydroxyl group at the 11th carbon, represents a unique molecular entity at the intersection of odd-chain and modified fatty acid metabolism. Understanding its interaction with lipid-binding proteins is crucial for elucidating its potential physiological roles. This guide synthesizes available data on related molecules to build a predictive framework for the behavior of this compound.

Comparative Analysis of Potential Protein Interactions

In the absence of direct experimental data for this compound, we can infer its potential binding characteristics by comparing it to other long-chain and hydroxylated fatty acyl-CoAs. The primary candidates for interaction are ACBPs, FABPs, and SCP-2, each with distinct structural and functional properties.

  • Acyl-CoA Binding Proteins (ACBPs): These proteins exhibit very high affinity for a broad range of long-chain acyl-CoA esters. It is highly probable that ACBP would bind to this compound. The C19 chain length falls within the preferred binding range of ACBPs. The impact of the 11-hydroxy group on binding affinity is unknown, but it may introduce steric hindrance or new hydrogen bonding opportunities within the binding pocket.

  • Fatty Acid Binding Proteins (FABPs): FABPs generally show a higher affinity for non-esterified fatty acids than for their CoA-thioesters. While some FABPs, like the liver type, can bind acyl-CoAs, their affinity is significantly lower than that of ACBPs[1][2]. For instance, heart-type FABP (FABP3) binds C16:0-CoA, but with a markedly lower affinity compared to ACBP[3]. Therefore, this compound is expected to be a weaker ligand for FABPs compared to ACBPs.

  • Sterol Carrier Protein 2 (SCP-2): SCP-2 is known to bind and transfer a variety of lipids, including very-long-chain fatty acyl-CoAs, with high affinity. However, studies on the binding of hydroxylated fatty acyl-CoAs to SCP-2 suggest a significant decrease in affinity. Specifically, 3-hydroxyhexadecanoyl-CoA was found to bind poorly to non-specific lipid-transfer protein (a homolog of SCP-2). This suggests that the hydroxyl group on this compound could similarly reduce its binding affinity for SCP-2.

Quantitative Data for Analogous Acyl-CoAs

The following table summarizes the binding affinities of various long-chain acyl-CoAs to the lipid-binding proteins discussed. This data serves as a benchmark for estimating the potential binding of this compound.

LigandProteinBinding Affinity (Kd)MethodReference
Palmitoyl-CoA (C16:0)Bovine ACBP~1 µMLipidex assay[4]
Oleoyl-CoA (C18:1)Rat Liver FABP3-14 µMFluorescence assay
Palmitoyl-CoA (C16:0)Heart-type FABP3Significantly lower than ACBPITC[3]
Hexadecanoyl-CoA (C16:0)Bovine nsL-TP (SCP-2)Readily binds (qualitative)FRET displacement
3-Hydroxyhexadecanoyl-CoABovine nsL-TP (SCP-2)Poor binding (qualitative)FRET displacement
Tetracosanoyl-CoA (C24:0)Bovine nsL-TP (SCP-2)High affinity (qualitative)FRET displacement
Hexacosaoyl-CoA (C26:0)Bovine nsL-TP (SCP-2)High affinity (qualitative)FRET displacement

Experimental Protocols

To empirically determine the interaction of this compound with lipid-binding proteins, the following methodologies are recommended.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kd, stoichiometry, enthalpy, and entropy).

Protocol:

  • Preparation:

    • Express and purify the recombinant lipid-binding protein (e.g., ACBP, FABP, or SCP-2).

    • Synthesize or acquire this compound.

    • Prepare a suitable buffer (e.g., 25 mM ammonium (B1175870) acetate, pH 6.0) and dialyze the protein against this buffer extensively. Dissolve the this compound in the same buffer. Degas both solutions.

  • ITC Experiment:

    • Load the protein solution (e.g., 25 µM) into the calorimeter cell and the this compound solution (e.g., 0.5 M) into the injection syringe.

    • Set the experimental temperature (e.g., 27°C).

    • Perform a series of injections (e.g., 30 injections of 4 µl at 3-minute intervals).

  • Data Analysis:

    • Integrate the heat-flow peaks for each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding) using software like Origin to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip, allowing for the determination of association and dissociation rate constants.

Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the lipid-binding protein onto the chip surface in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active groups (e.g., with ethanolamine).

  • Analyte Binding:

    • Prepare a series of dilutions of this compound in a running buffer (e.g., HBS-EP).

    • Inject the different concentrations of the analyte over the sensor chip surface.

    • Monitor the binding response in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

Fluorescence-Based Competition Assay

This method determines the binding affinity by measuring the displacement of a fluorescently labeled ligand from the protein's binding pocket by the unlabeled ligand of interest.

Protocol:

  • Reagents:

    • Lipid-binding protein.

    • A fluorescently labeled acyl-CoA analog known to bind the protein (e.g., NBD-stearoyl-CoA).

    • This compound.

    • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).

  • Assay Procedure:

    • In a microplate, add a fixed concentration of the protein and the fluorescently labeled acyl-CoA.

    • Add increasing concentrations of this compound to the wells.

    • Incubate to reach equilibrium.

  • Measurement and Analysis:

    • Measure the fluorescence polarization or fluorescence intensity.

    • Plot the change in fluorescence as a function of the concentration of this compound.

    • Fit the data to a competitive binding equation to calculate the IC50, from which the Ki (an estimate of Kd) can be determined.

Hypothetical Metabolic and Signaling Pathways

The following diagrams illustrate potential pathways involving this compound, based on known metabolic routes for similar molecules. These are intended to be heuristic models to guide future research.

Hypothetical Biosynthesis and Degradation Pathway

Metabolic Pathway of this compound cluster_synthesis Biosynthesis cluster_degradation Degradation Propionyl-CoA Propionyl-CoA Fatty Acid Synthase Fatty Acid Synthase Propionyl-CoA->Fatty Acid Synthase Malonyl-CoA Malonyl-CoA Malonyl-CoA->Fatty Acid Synthase Nonadecanoic Acid (C19:0) Nonadecanoic Acid (C19:0) Fatty Acid Synthase->Nonadecanoic Acid (C19:0) Acyl-CoA Synthetase Acyl-CoA Synthetase Nonadecanoic Acid (C19:0)->Acyl-CoA Synthetase Nonadecanoyl-CoA Nonadecanoyl-CoA Acyl-CoA Synthetase->Nonadecanoyl-CoA Cytochrome P450 Cytochrome P450 Nonadecanoyl-CoA->Cytochrome P450 This compound This compound Cytochrome P450->this compound Beta-Oxidation Beta-Oxidation This compound->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Propionyl-CoA_degrad Propionyl-CoA Beta-Oxidation->Propionyl-CoA_degrad

Caption: Hypothetical metabolic pathway for this compound.

This proposed pathway begins with the synthesis of the C19 backbone from a propionyl-CoA primer, followed by activation to Nonadecanoyl-CoA. A cytochrome P450 enzyme could then introduce the hydroxyl group at the 11th position. Degradation would likely proceed via beta-oxidation, yielding multiple molecules of acetyl-CoA and a final molecule of propionyl-CoA.

Hypothetical Signaling Pathway

Signaling Pathway of this compound This compound This compound ACBP ACBP This compound->ACBP Binding & Transport GPCR G-Protein Coupled Receptor ACBP->GPCR Delivery to Receptor G-Protein G-Protein GPCR->G-Protein Activation Effector Enzyme Effector Enzyme G-Protein->Effector Enzyme Modulation Second Messenger Second Messenger Effector Enzyme->Second Messenger Production Downstream Signaling Downstream Signaling Second Messenger->Downstream Signaling

Caption: Hypothetical signaling role of this compound.

In this speculative pathway, this compound is chaperoned by an ACBP to a G-protein coupled receptor (GPCR), a known target for some fatty acids. This interaction could initiate a downstream signaling cascade via G-protein activation, leading to changes in second messenger levels and ultimately altering cellular processes.

Conclusion and Future Directions

While the precise biological role of this compound remains to be elucidated, this comparative guide provides a foundational framework for its potential interactions with key lipid-binding proteins. The presented data from analogous molecules suggests that this compound is likely to be a ligand for ACBPs, with potentially weaker interactions with FABPs and SCP-2 due to its hydroxyl group. The detailed experimental protocols provided herein offer a clear path forward for the empirical validation of these hypotheses. Future research should focus on the chemical synthesis of this compound and its use in the described binding assays. Furthermore, investigating the enzymatic machinery responsible for its synthesis and degradation, as well as its potential role in cell signaling, will be critical in unraveling the functions of this unique lipid molecule.

References

Unveiling the Influence of 11-HydroxyNonadecanoyl-CoA on Gene Expression: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-HydroxyNonadecanoyl-CoA is a long-chain hydroxylated acyl-coenzyme A (acyl-CoA) molecule. While direct studies on its specific effects on gene expression are limited, its structural similarity to other long-chain acyl-CoAs allows for well-founded postulations about its biological activities. This guide provides a comparative analysis of the likely effects of this compound on gene expression, drawing parallels with the established roles of other long-chain acyl-CoAs. The primary mechanism explored is the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism. This document presents supporting experimental data from related compounds, detailed experimental protocols for investigation, and visual diagrams of the involved pathways and workflows.

Data Presentation: Comparative Effects of Acyl-CoAs on PPARα Activation and Target Gene Expression

Long-chain acyl-CoAs are recognized as natural ligands for PPARα. The binding of an acyl-CoA to PPARα induces a conformational change in the receptor, leading to its activation and subsequent regulation of target gene expression. The following tables summarize quantitative data on the binding affinities of various long-chain acyl-CoAs to PPARα and the impact of a representative long-chain fatty acid on the expression of key PPARα target genes. Given that this compound is a C19 acyl-CoA, its binding affinity and effect on gene expression are expected to be within the range of the C18 to C22 acyl-CoAs listed below. Studies have also indicated that hydroxylation of monounsaturated fatty acids does not significantly diminish, and can even enhance, their ability to activate PPARα.

Table 1: Comparative Binding Affinities of Various Long-Chain Acyl-CoAs to PPARα

Acyl-CoA DerivativeChain LengthDegree of SaturationBinding Affinity (Kd, nM)
Palmitoyl-CoAC16:0Saturated-
Stearoyl-CoAC18:0Saturated-
Oleoyl-CoAC18:1Monounsaturated-
Arachidonoyl-CoAC20:4Polyunsaturated~20
Behenoyl-CoAC22:0Saturated3-29
Lignoceroyl-CoAC24:0Saturated3-29
This compound (Predicted) C19:0 (hydroxylated) Saturated Within the range of C18-C22 acyl-CoAs

Table 2: Representative Upregulation of PPARα Target Genes by a Long-Chain Fatty Acid (Palmitate, C16:0)

Target GeneFunction in Lipid MetabolismFold Change in mRNA Expression (approx.)
CPT1A (Carnitine Palmitoyltransferase 1A)Rate-limiting enzyme in mitochondrial fatty acid import~5-fold increase
ACSL1 (Acyl-CoA Synthetase Long-Chain Family Member 1)Activation of long-chain fatty acids to acyl-CoAs~2 to 3-fold increase
LPIN1 (Lipin 1)Adipogenesis and lipid droplet formation~2-fold increase
PPARA (Peroxisome Proliferator-Activated Receptor Alpha)Positive feedback loop, amplifying its own expression~2-fold increase

Data is based on studies using palmitate in Madin-Darby bovine kidney cells and is representative of the expected effects of long-chain fatty acids in various cell types. The magnitude of change can vary depending on the cell type, concentration, and duration of treatment.

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 11_OH_Nonadecanoyl_CoA_source 11-Hydroxynonadecanoic Acid ACSL Acyl-CoA Synthetase (ACSL) 11_OH_Nonadecanoyl_CoA_source->ACSL Uptake 11_OH_Nonadecanoyl_CoA This compound PPARa_RXR PPARα/RXR Heterodimer 11_OH_Nonadecanoyl_CoA->PPARa_RXR Ligand Binding & Activation ACSL->11_OH_Nonadecanoyl_CoA Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE Binding Target_Genes Target Gene Expression (e.g., CPT1A, ACOX1) PPRE->Target_Genes Transcription mRNA mRNA Target_Genes->mRNA Protein Protein Synthesis mRNA->Protein Metabolic_Effects Increased Fatty Acid Oxidation Protein->Metabolic_Effects

Caption: Proposed signaling pathway for this compound-mediated gene expression.

cluster_workflow Experimental Workflow cluster_assays Assays Cell_Culture Cell Culture (e.g., HepG2, 3T3-L1) Treatment Treatment with This compound and Controls Cell_Culture->Treatment Luciferase_Assay Luciferase Reporter Assay (PPARα Activation) Treatment->Luciferase_Assay qPCR Quantitative PCR (Target Gene Expression) Treatment->qPCR Data_Analysis Data Analysis and Comparison Luciferase_Assay->Data_Analysis qPCR->Data_Analysis

Caption: Experimental workflow for assessing the effect of this compound on gene expression.

Experimental Protocols

PPARα Activation Assessment using a Luciferase Reporter Assay

This assay quantitatively measures the ability of a compound to activate PPARα.

a. Cell Culture and Transfection:

  • HEK293T or HepG2 cells are commonly used.

  • Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cells are seeded in 24-well plates and grown to 70-80% confluency.

  • Transient transfection is performed using a lipid-based transfection reagent. The following plasmids are co-transfected into each well:

    • A PPARα expression vector (e.g., pCMX-hPPARα).

    • A luciferase reporter plasmid containing a PPAR response element (PPRE) upstream of the luciferase gene (e.g., pGL3-PPRE-luc).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

b. Compound Treatment:

  • 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound, a known PPARα agonist (e.g., WY-14643) as a positive control, and a vehicle control (e.g., DMSO).

  • Cells are incubated for an additional 24 hours.

c. Luciferase Activity Measurement:

  • Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system and a luminometer.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.

  • PPARα activation is expressed as the fold induction of luciferase activity compared to the vehicle control.

Analysis of Target Gene Expression by Quantitative Real-Time PCR (qPCR)

This method measures the relative abundance of specific mRNA transcripts, indicating changes in gene expression.

a. Cell Culture and Treatment:

  • Cells with endogenous PPARα expression (e.g., HepG2, primary hepatocytes, or 3T3-L1 adipocytes) are seeded and grown to confluency.

  • Cells are treated with this compound, a positive control (e.g., a known PPARα agonist), and a vehicle control for a specified period (e.g., 6, 12, or 24 hours).

b. RNA Isolation and cDNA Synthesis:

  • Total RNA is extracted from the cells using a suitable RNA isolation kit.

  • The concentration and purity of the RNA are determined using a spectrophotometer.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

c. Quantitative PCR:

  • qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

  • Specific primers for the target genes (e.g., CPT1A, ACOX1, FATP1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB) are used.

  • The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • A melt curve analysis is performed at the end of the amplification to verify the specificity of the PCR product.

d. Data Analysis:

  • The relative expression of the target genes is calculated using the 2-ΔΔCt method.

  • The Ct (cycle threshold) value of each target gene is normalized to the Ct value of the housekeeping gene (ΔCt).

  • The ΔCt of the treated sample is then compared to the ΔCt of the control sample (ΔΔCt).

  • The fold change in gene expression is presented as 2-ΔΔCt.

Conclusion

While direct experimental evidence for the effects of this compound on gene expression is not yet available, its structural characteristics strongly suggest that it functions as a PPARα agonist. As such, it is predicted to upregulate the expression of a suite of genes involved in fatty acid transport and oxidation. The provided comparative data for other long-chain acyl-CoAs and the detailed experimental protocols offer a robust framework for researchers to investigate and validate the specific effects of this and other novel lipid molecules on gene regulation. Further research in this area will be valuable for understanding the intricate roles of different fatty acid species in metabolic health and disease, and for the development of new therapeutic agents targeting these pathways.

Safety Operating Guide

Safe Disposal of 11-HydroxyNonadecanoyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Immediate Safety and Handling Precautions

Prior to handling 11-HydroxyNonadecanoyl-CoA, it is crucial to be familiar with general safety measures for handling fatty acyl-CoA compounds. While a specific Safety Data Sheet (SDS) for this compound is not available, the following recommendations are based on data for similar long-chain fatty acyl-CoA molecules.

Personal Protective Equipment (PPE) and Handling:

Precaution CategoryRecommendation
Eye Protection Wear safety glasses or goggles. In case of eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[1]
Skin Protection Wear protective gloves and a lab coat. If skin contact occurs, wash the affected area with plenty of soap and water.[1]
Respiratory Protection Avoid inhalation of dust or aerosols. Ensure adequate ventilation in the work area.[1]
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

II. Step-by-Step Disposal Procedure

The following is a standard operating procedure for the disposal of this compound waste in a laboratory setting. This procedure is designed to minimize environmental contamination and ensure the safety of laboratory personnel.

  • Segregation of Waste:

    • Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, microfuge tubes), and cleaning materials from spills.

    • Do not mix this waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Waste Containment:

    • Place all solid waste into a dedicated, chemically resistant, and sealable container. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

    • For liquid waste containing this compound, use a sealable, leak-proof container, also preferably made of HDPE.

  • Labeling of Waste Container:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste"

      • "this compound"

      • Approximate concentration and quantity of the compound.

      • Date of accumulation.

      • Your name and laboratory contact information.

  • Storage of Waste:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area within your laboratory.

    • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrangement for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and handover.

III. Spill Management

In the event of a spill, adhere to the following emergency procedures:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE:

    • Wear gloves, a lab coat, and eye protection before attempting to clean the spill.

  • Contain and Absorb:

    • For solid spills, carefully sweep or scoop the material into a designated waste container. Avoid creating dust.

    • For liquid spills, use an absorbent material (e.g., chemical absorbent pads or vermiculite) to soak up the spill.

  • Clean the Area:

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Dispose of Cleanup Materials:

    • All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste following the procedures outlined above.

IV. Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: Generation of This compound Waste segregate Segregate Waste: Isolate all contaminated materials start->segregate contain_solid Contain Solid Waste: Use a labeled, sealable HDPE container segregate->contain_solid contain_liquid Contain Liquid Waste: Use a labeled, leak-proof HDPE container segregate->contain_liquid label Label Container: 'Hazardous Waste', Chemical Name, Date, Contact contain_solid->label contain_liquid->label store Store Securely: Designated hazardous waste area label->store contact_ehs Contact EHS: Schedule waste pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and the relevant Safety Data Sheet for any chemicals used in your procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.